Sultopride hydrochloride
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S.ClH/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3;/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOWMQPOGQYFFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23694-17-9, 53583-79-2 (Parent) | |
| Record name | Benzamide, N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23694-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sultopride hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023694179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0049070 | |
| Record name | Sultopride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55619-22-2, 23694-17-9 | |
| Record name | Sultopride hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55619-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sultopride hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023694179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sultopride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulphonyl)-2-methoxybenzamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulphonyl)-2-methoxybenzamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.648 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULTOPRIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q6926T32J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sultopride Hydrochloride: A Technical Analysis of its Mechanism of Action at Dopamine D2/D3 Receptors
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of sultopride hydrochloride, a substituted benzamide antipsychotic, with a specific focus on its interaction with dopamine D2 and D3 receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology and psychopharmacology.
Executive Summary
This compound is a selective antagonist of D2-like dopamine receptors, exhibiting high affinity for both D2 and D3 subtypes.[1] Its therapeutic effects in treating schizophrenia are primarily attributed to the blockade of these receptors in the central nervous system.[2][3] Functionally, this antagonism counteracts the canonical Gi/o-coupled signaling pathway, leading to a disinhibition of adenylyl cyclase and a subsequent normalization of cyclic adenosine monophosphate (cAMP) levels. This guide details the quantitative binding affinities of sultopride, the downstream signaling consequences of its antagonism, and the standard experimental protocols used to characterize these interactions.
Molecular Profile and Binding Affinity
Sultopride's primary mechanism of action is its competitive antagonism at D2 and D3 dopamine receptors.[1] It displays a high affinity for these receptors in the nanomolar range, with significantly lower affinity for other dopamine receptor subtypes and negligible interaction with serotonergic, adrenergic, or histaminergic receptors. This selectivity contributes to its specific pharmacological profile.
The binding affinity of a compound is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand (sultopride) that will bind to 50% of the receptors in the absence of the radioligand at equilibrium. A lower Ki value indicates a higher binding affinity.
Table 1: Sultopride Binding Affinity (Ki) at Dopamine Receptors
| Receptor Subtype | Ki (nM) | Species/Tissue Source | Radioligand Used |
| Dopamine D2 | 18 | Rat | [³H]Spiperone |
| Dopamine D3 | 22 | Human | [³H]YM-09151-2 |
| Dopamine D4 | 7,700 | Human | [³H]Spiperone |
| Dopamine D1 | >10,000 | Rat | [³H]SCH23390 |
| Data compiled from publicly available sources. |
Downstream Signaling Pathway: D2/D3 Receptor Antagonism
Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that signal through the Gi/o pathway.[4][5] Upon activation by endogenous dopamine, the associated Gi protein inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cAMP.[4] Sultopride, as a competitive antagonist, binds to the D2/D3 receptor but does not activate it, thereby blocking dopamine's ability to initiate this signaling cascade. The consequence is a prevention of the dopamine-induced decrease in cAMP levels.
Key Experimental Methodologies
The characterization of sultopride's mechanism of action relies on standardized in vitro assays. The following sections detail the protocols for determining binding affinity and functional antagonism.
Radioligand Binding Assay (Competition)
This assay quantifies the affinity (Ki) of a test compound (sultopride) by measuring its ability to displace a radiolabeled ligand of known affinity from the target receptor.
Objective: To determine the Ki of sultopride for D2/D3 receptors.
Materials:
-
Receptor Source: Cell membranes from CHO-K1 or HEK293 cells stably expressing human D2 or D3 receptors.
-
Radioligand: [³H]Spiperone (a high-affinity D2/D3/D4 antagonist).[6]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol or (+)-butaclamol).[6]
-
Assay Buffer: Tris-HCl buffer with physiological salts.
-
Instrumentation: Scintillation counter, 96-well filtration apparatus.
Protocol:
-
Membrane Preparation: Homogenize receptor-expressing cells and prepare a membrane suspension via centrifugation. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Plate Setup: In a 96-well plate, add assay buffer, the membrane preparation, and serial dilutions of sultopride.
-
Controls: Include wells for "Total Binding" (no competing ligand) and "Non-specific Binding" (with excess non-labeled antagonist).
-
Reaction Initiation: Add a fixed concentration of [³H]Spiperone (typically at a concentration close to its Kd value) to all wells to start the binding reaction.[7]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of sultopride. Determine the IC50 (concentration of sultopride that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonist Assay (cAMP Measurement)
This assay measures the ability of an antagonist to block the functional response of a receptor to an agonist. For Gi-coupled receptors like D2/D3, this involves measuring the antagonist's ability to prevent the agonist-induced inhibition of cAMP production.
Objective: To determine the functional potency (IC50) of sultopride in blocking D2/D3 receptor signaling.
Materials:
-
Cell Line: A cell line (e.g., CHO-K1) stably expressing the D2 or D3 receptor.
-
Agonist: A D2/D3 receptor agonist (e.g., dopamine or quinpirole).
-
Adenylyl Cyclase Stimulator: Forskolin (to raise basal cAMP levels, creating a window for inhibition).
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercial kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[8]
Protocol:
-
Cell Seeding: Plate the D2/D3-expressing cells in a 96-well plate and culture overnight.
-
Antagonist Pre-incubation: Treat cells with various concentrations of sultopride and incubate for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of a D2/D3 agonist (e.g., at its EC80 concentration) along with forskolin to all wells (except negative controls).
-
Incubation: Incubate for a specific time (e.g., 30 minutes) to allow for the modulation of intracellular cAMP levels.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of sultopride. The data will show that as sultopride concentration increases, it reverses the agonist's inhibitory effect on cAMP production. Determine the IC50 value, which represents the concentration of sultopride that restores the response halfway to the level seen with forskolin alone.
Conclusion
This compound functions as a potent and selective antagonist at dopamine D2 and D3 receptors. Its mechanism of action is well-characterized by its high nanomolar binding affinity and its ability to functionally block the Gi/o-coupled signaling cascade, thereby preventing the dopamine-mediated inhibition of cAMP production. The experimental protocols detailed herein represent the standard methodologies for quantifying these key pharmacological parameters, providing a robust framework for the continued investigation and development of D2/D3 receptor-targeted therapeutics.
References
- 1. Sultopride - Wikipedia [en.wikipedia.org]
- 2. Characteristics of [3H]sultopride binding to rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 7. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 8. benchchem.com [benchchem.com]
Pharmacological Profile of Sultopride Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profile of sultopride hydrochloride, a substituted benzamide atypical antipsychotic. The document synthesizes key data on its mechanism of action, pharmacodynamics, and pharmacokinetics, presenting quantitative information in structured tables and visualizing complex pathways and processes through diagrams.
Introduction
Sultopride is an atypical antipsychotic of the benzamide chemical class, developed for the treatment of schizophrenia and other psychoses.[1][2][3] Launched in 1976, it has been used in Europe and Japan for managing acute and chronic psychoses, particularly for its utility in the emergency management of agitation in psychotic or aggressive patients.[2][4][5] Structurally related to sulpiride, sultopride exhibits a distinct pharmacological profile characterized by selective dopamine receptor antagonism.[2][5] This guide details the core pharmacological characteristics of this compound, providing a technical foundation for research and development professionals.
Mechanism of Action
The primary mechanism of action of this compound is its potent and selective antagonism of dopamine D2 and D3 receptors.[1][4][6] In psychiatric conditions like schizophrenia, an overactivity of dopamine transmission in the mesolimbic pathway is associated with positive symptoms such as hallucinations and delusions.[1] Sultopride exerts its antipsychotic effects by binding to and blocking these D2 receptors, which reduces the overactive dopaminergic signaling and alleviates these symptoms.[1][7]
While its primary therapeutic effects are attributed to D2/D3 blockade, sultopride has also been noted to have some affinity for the gamma-hydroxybutyrate (GHB) receptor, a property it shares with the related compound amisulpride.[4] Unlike many other antipsychotics, sultopride demonstrates little to no significant affinity for serotonin (5-HT1A, 5-HT2), adrenergic (α1, α2), acetylcholine, or histamine (H1) receptors, contributing to its specific side-effect profile.[8]
Pharmacodynamics
The pharmacodynamic properties of sultopride are defined by its receptor binding profile and the consequent physiological and behavioral effects.
Receptor Binding Affinity
Sultopride is a selective antagonist with high affinity for dopamine D2 and D3 receptors and significantly lower affinity for the D4 subtype.[8] Its selectivity is a key feature, distinguishing it from broader-spectrum antipsychotics. The binding affinities (Ki) are summarized below.
| Receptor Target | Ligand/Assay Condition | Ki (nM) | Species | Reference |
| Dopamine D2 | vs. [3H]-Spiperone | 18 | Rat | [8] |
| Dopamine D3 | vs. [3H]-YM-09151-2 | 22 | Human | [8] |
| Dopamine D4 | vs. [3H]-Spiperone | 7,700 | Human | [8] |
| Dopamine D1 | vs. [3H]-SCH23390 | >10,000 | Rat | [8] |
In Vivo Effects
Clinical studies demonstrate that sultopride is highly effective in controlling agitation and manic syndromes, with oral doses of 1,200-1,800 mg daily controlling excitation within one to three days.[5] Its potent antipsychotic action has been shown to be superior to the butyrophenone fluanisone for treating chronic agitation states in psychotic patients.[9] However, its potent D2 antagonism, particularly in the nigrostriatal pathway, is also linked to a high incidence of extrapyramidal side effects (EPS), such as parkinsonian symptoms, dystonia, and akathisia.[1][2][5]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. mims.com [mims.com]
- 3. Sultopride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Sultopride - Wikipedia [en.wikipedia.org]
- 5. [Situation of sultopride among present-day neuroleptics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. This compound = 98 HPLC 23694-17-9 [sigmaaldrich.com]
- 9. [Comparative trials on sultopride and fluanisone] - PubMed [pubmed.ncbi.nlm.nih.gov]
Sultopride Hydrochloride: A Comprehensive Technical Guide on its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sultopride hydrochloride is a substituted benzamide atypical antipsychotic agent with selective antagonistic activity against dopamine D2 and D3 receptors. This technical guide provides an in-depth overview of the synthesis of this compound, including a detailed experimental protocol for a known synthetic route and a plausible alternative pathway. The chemical and physical properties of this compound are summarized, and comprehensive experimental protocols for its analysis by High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are provided. Furthermore, the signaling pathways of the dopamine D2 and D3 receptors, the primary pharmacological targets of sultopride, are illustrated. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in the development and analysis of this pharmacologically significant compound.
Chemical Properties of this compound
This compound is the hydrochloride salt of sultopride. Its chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide;hydrochloride | [] |
| Synonyms | (±)-Sultopride HCl, LIN 1418 HCl, Barnotil | |
| Chemical Formula | C₁₇H₂₇ClN₂O₄S | [2] |
| Molecular Weight | 390.93 g/mol | [2] |
| Appearance | White to off-white solid/powder | [] |
| Melting Point | 181-182 °C | [] |
| Solubility | Soluble in methanol (slightly), acetonitrile (slightly), and water (2 mg/mL, clear solution). | [][3] |
| pKa (of free base) | 13.22 (strongest acidic), 8.22 (strongest basic) | [4] |
| Storage | Store at 2-8°C | [] |
Synthesis of this compound
The synthesis of this compound typically involves the amidation of a substituted benzoic acid derivative with an appropriate amine. A known manufacturing process is detailed below, followed by a plausible alternative synthetic route.
Established Synthetic Route
The synthesis of this compound can be achieved through the reaction of 2-methoxy-5-(ethylsulfonyl)benzoic acid with N-(aminomethyl)-1-ethylpyrrolidine, followed by conversion to its hydrochloride salt.
References
An In-depth Technical Guide to the Early In Vitro Studies of Sultopride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational in vitro studies of sultopride hydrochloride, a substituted benzamide antipsychotic. The document focuses on its mechanism of action, receptor binding profile, and the experimental methodologies used in its early evaluations. All quantitative data are presented in structured tables for comparative analysis, and key concepts are visualized through diagrams to facilitate understanding.
Core Mechanism of Action
This compound primarily exerts its antipsychotic effects through the potent and selective antagonism of dopamine D2 and D3 receptors.[1][2] In vitro studies have consistently demonstrated its high affinity for these receptor subtypes, which are coupled to G proteins and play a crucial role in neurotransmission.[3] By blocking these receptors, sultopride modulates dopamine-mediated signaling, which is often dysregulated in psychotic disorders.[1][4]
Receptor Binding Profile
The selectivity of sultopride is a key feature highlighted in early in vitro research. It displays a significantly lower affinity for dopamine D1 and D4 receptors and negligible affinity for a range of other receptors, including serotonin (5-HT1A, 5-HT2, 5-HT3), adrenergic (α1, α2), acetylcholine, and histamine (H1) receptors. This selective binding profile is believed to contribute to its specific therapeutic effects and side-effect profile.
Quantitative Analysis of Receptor Binding Affinity
The following table summarizes the quantitative data from early in vitro competitive binding assays for this compound. These values indicate the concentration of the drug required to inhibit the binding of a radiolabeled ligand to its receptor by 50% (IC50) or the equilibrium dissociation constant (Ki), which reflects the affinity of the drug for the receptor.
| Receptor Subtype | Species/Tissue | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| Dopamine D2 | Rat | Spiperone | 18 | ||
| Dopamine D2 | - | - | 120 | [3] | |
| Dopamine D3 | Human | YM-09151-2 | 22 | ||
| Dopamine D3 | - | - | 4.8 | [3] | |
| Dopamine D4 | Human | Spiperone | 7700 | ||
| Dopamine D1 | Rat | SCH23390 | >10000 |
Experimental Protocols
The characterization of this compound's in vitro pharmacology has relied on established experimental techniques, primarily competitive radioligand binding assays.
Competitive Radioligand Binding Assay
This technique is employed to determine the affinity of a test compound (sultopride) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity.
General Protocol:
-
Tissue/Cell Preparation: Membranes from brain regions rich in the receptor of interest (e.g., rat striatum for D2 receptors) or cell lines genetically engineered to express a specific human receptor subtype are prepared.
-
Incubation: The prepared membranes or cells are incubated in a buffer solution containing:
-
A fixed concentration of a specific high-affinity radioligand (e.g., [³H]-Spiperone for D2 receptors).
-
Varying concentrations of the unlabeled test compound (this compound).
-
-
Equilibrium: The mixture is incubated for a specific duration to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways
As a dopamine D2/D3 receptor antagonist, this compound inhibits the downstream signaling cascades initiated by the binding of dopamine to these receptors. D2 and D3 receptors are G protein-coupled receptors (GPCRs) that typically couple to Gi/o proteins.
Mechanism of Antagonism:
-
Dopamine Binding (Agonist Action): Under normal physiological conditions, dopamine binds to D2/D3 receptors, activating the associated Gi/o protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.
-
Sultopride Binding (Antagonist Action): this compound competitively binds to the same site on the D2/D3 receptor as dopamine but does not activate the receptor. By occupying the binding site, sultopride prevents dopamine from binding and initiating the downstream signaling cascade. This results in a blockade of the inhibitory effect on adenylyl cyclase, thereby preventing the dopamine-induced decrease in cAMP levels.
Conclusion
The early in vitro studies of this compound were instrumental in defining its pharmacological profile as a selective dopamine D2/D3 receptor antagonist. The quantitative data from competitive binding assays established its high affinity for these receptors and its selectivity over other neurotransmitter receptors. The experimental protocols, primarily radioligand binding assays, provided a robust framework for characterizing its mechanism of action. This foundational research has been crucial for understanding its therapeutic effects in the treatment of schizophrenia and other psychotic disorders. Further research building on these early in vitro findings has continued to elucidate the complex pharmacology of this important antipsychotic agent.
References
An In-depth Technical Guide on the Binding Affinity of Sultopride Hydrochloride to Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of sultopride hydrochloride to dopamine receptors. Sultopride, a substituted benzamide atypical antipsychotic, exerts its therapeutic effects primarily through its interaction with the dopaminergic system. A thorough understanding of its receptor binding profile is crucial for elucidating its mechanism of action and guiding further drug development.
Core Data Presentation: Binding Affinity of this compound
This compound demonstrates a high affinity and selectivity for the D2-like dopamine receptors, particularly the D2 and D3 subtypes.[1] The following table summarizes the available quantitative data on the binding affinity of sultopride to these receptors.
| Receptor Subtype | Ligand | Value | Units | Species | Tissue/System | Reference |
| Dopamine D2 | Sultopride | 120 | IC50 (nM) | - | In vitro | [1] |
| Dopamine D3 | Sultopride | 4.8 | IC50 (nM) | - | In vitro | [1] |
| Dopamine D2 | [3H]Sultopride | 5.8 | Kd (nM) | Rat | Striatum | [2] |
IC50: The half maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro. Kd: The equilibrium dissociation constant, representing the concentration of a ligand at which half of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.
It is important to note that sultopride and its parent compound, sulpiride, are selective antagonists of dopamine D2 receptors.[3] Studies comparing the two indicate that while both are selective for D2-like receptors, sultopride often exhibits different effects on dopamine turnover in various brain regions.[3]
Experimental Protocols: Radioligand Competition Binding Assay
The determination of binding affinity (Ki) or inhibitory concentration (IC50) of an unlabeled compound like this compound is typically achieved through a radioligand competition binding assay. This method measures the ability of the unlabeled compound to displace a radiolabeled ligand from its receptor.
I. Materials and Reagents
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the desired human dopamine receptor subtype (e.g., HEK293 or CHO cells) or tissue homogenates from specific brain regions (e.g., rat striatum).
-
Radioligand: A high-affinity radiolabeled ligand specific for the dopamine receptor subtype being studied (e.g., [3H]spiperone for D2, D3, and D4 receptors).[4][5]
-
Unlabeled Ligand: this compound.
-
Assay Buffer: Typically 50 mM Tris-HCl buffer containing physiological salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2), pH 7.4.
-
Non-specific Binding (NSB) Agent: A high concentration of a known dopamine receptor antagonist (e.g., 10 µM haloperidol or (+)-butaclamol) to determine the amount of radioligand binding to non-receptor sites.[4]
-
Scintillation Cocktail: For quantifying the radioactivity.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold.
-
Scintillation Counter: To measure the radioactivity.
II. Procedure
-
Membrane Preparation:
-
Homogenize the cells or tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 100-200 µg/mL. Protein concentration can be determined using a standard protein assay like the Bradford assay.
-
-
Assay Setup:
-
The assay is typically performed in 96-well plates with a total reaction volume of 200-250 µL.
-
Prepare serial dilutions of this compound in the assay buffer.
-
To each well, add the following in order:
-
Assay Buffer
-
Cell membrane preparation
-
Either the unlabeled this compound at various concentrations, assay buffer for total binding (TB), or the NSB agent for non-specific binding.
-
Radioligand at a concentration close to its Kd value.
-
-
-
Incubation:
-
Incubate the plates at room temperature or 37°C for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester or vacuum manifold.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
III. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
-
Determine IC50:
-
The IC50 value is the concentration of this compound that displaces 50% of the specifically bound radioligand. This can be determined from the competition curve using non-linear regression analysis.
-
-
Calculate Ki (optional):
-
The Ki value, which represents the binding affinity of the unlabeled ligand, can be calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of a radioligand competition binding assay.
Dopamine D2 Receptor Signaling Pathway
Caption: Antagonistic action of sultopride on the D2 receptor signaling pathway.
Binding Selectivity of Sultopride
Caption: Selectivity of sultopride for dopamine receptor subtypes.
References
- 1. researchgate.net [researchgate.net]
- 2. Characteristics of [3H]sultopride binding to rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in effects of sultopride and sulpiride on dopamine turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
Sultopride Hydrochloride: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sultopride, a substituted benzamide with atypical antipsychotic properties, has been the subject of numerous preclinical investigations to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth summary of the pharmacokinetics and metabolism of sultopride hydrochloride in key animal models, including rats, rabbits, and dogs. Significant interspecies differences in biotransformation have been observed, with these animal models metabolizing sultopride more extensively than humans. This document synthesizes available quantitative data into structured tables, details experimental methodologies from pivotal studies, and presents visual diagrams of metabolic pathways and experimental workflows to offer a comprehensive resource for researchers in drug development.
Pharmacokinetics of Sultopride in Animal Models
This compound is readily absorbed following both oral and intramuscular administration in rats, rabbits, and dogs. The pharmacokinetic profile of sultopride exhibits notable differences across these species, particularly in its metabolic stability and elimination half-life.
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of sultopride observed in different animal models. It is important to note that comprehensive data, particularly for Cmax and AUC, are not consistently available in the public domain for all studies.
Table 1: Pharmacokinetic Parameters of Sultopride in Rats
| Parameter | Oral Administration | Intramuscular Administration | Reference |
| Tmax (h) | 0.4 | Data not available | [1] |
| Half-life (h) | 2 | Data not available | [1] |
| Cmax | Data not available | Data not available | |
| AUC | Data not available | Data not available | |
| Protein Binding | < 25% | < 25% | [1] |
Table 2: Pharmacokinetic Parameters of Sultopride in Rabbits
| Parameter | Oral Administration | Intramuscular Administration | Intravenous Administration | Reference |
| Tmax (h) | ~1.1 | Data not available | Not Applicable | [1] |
| Half-life (h) | 1.5 | Data not available | Data not available | [1] |
| Cmax | Data not available | Data not available | Data not available | |
| AUC | Data not available | Data not available | Data not available | |
| Protein Binding | < 25% | < 25% | < 25% | [1] |
| Notes | In a study with intravenous administration of 50 mg/kg racemic sultopride, serum concentrations of the (-)-enantiomer were slightly higher than the (+)-enantiomer. | [2] |
Table 3: Pharmacokinetic Parameters of Sultopride in Dogs
| Parameter | Oral Administration | Intramuscular Administration | Reference |
| Tmax (h) | ~1.0 | Data not available | [1] |
| Half-life (h) | 3 | Data not available | [1] |
| Cmax | Data not available | Data not available | |
| AUC | Data not available | Data not available | |
| Protein Binding | < 25% | < 25% | [1] |
Distribution
Tissue distribution studies using radiolabeled sultopride (¹⁴C-sultopride) have been conducted in rats. Following administration, the highest concentrations of radioactivity were found in the liver, kidneys, hypophysis, and submaxillary gland.[1] Conversely, concentrations in the cerebrum and cerebellum were low, though sultopride does cross the blood-brain barrier.[1][3] In lactating rats, a high milk-to-blood AUC ratio of approximately 3.5 was observed, indicating significant excretion into breast milk.[1]
Excretion
The primary route of elimination for sultopride and its metabolites in all animal species studied is via the kidneys.[1] In male rats, a larger proportion of the administered dose is excreted through bile and feces compared to females.[1]
Metabolism of Sultopride in Animal Models
The biotransformation of sultopride shows marked differences between animal models and humans. While sultopride is relatively stable in humans, with about 90% of an oral dose excreted unchanged, it is metabolized more extensively in rats, rabbits, and dogs.[4] In these animal species, less than 40% of an oral dose of ¹⁴C-sultopride is excreted as the unchanged drug.[4] Four primary metabolites have been identified across these species, although their relative proportions vary significantly.
The major metabolic pathways observed are:
-
O-demethylation
-
N-de-ethylation
-
Oxidation of the pyrrolidine ring
Table 4: Major Urinary Metabolites of Sultopride in Different Species
| Species | Major Metabolite(s) | Reference |
| Rat | O-desmethyl sultopride | [4] |
| Rabbit | Oxo-sultopride and O-desmethyl sultopride | [4] |
| Dog | N-desethyl sultopride and Oxo-sultopride | [4] |
Experimental Protocols
Detailed experimental protocols from the original studies are not fully available. However, based on the methodologies described in the publications and standard practices for pharmacokinetic and metabolism studies, the following outlines the likely procedures employed.
Animal Models and Drug Administration
-
Animals: Male and female Sprague-Dawley rats, New Zealand white rabbits, and beagle dogs were likely used. Animals would have been fasted overnight before drug administration.
-
Drug Formulation: For oral administration, this compound was likely dissolved or suspended in an appropriate vehicle such as water or a methylcellulose solution. For parenteral administration, a sterile saline solution would have been used. For metabolism and distribution studies, ¹⁴C-labeled sultopride was utilized.[1][4]
-
Administration: Oral doses were administered by gavage. Intramuscular and intravenous injections were administered into appropriate muscle groups and veins, respectively.
Sample Collection
-
Blood Sampling: Serial blood samples were collected at predetermined time points post-administration from a suitable site (e.g., tail vein in rats, marginal ear vein in rabbits, cephalic vein in dogs). Blood was likely collected into heparinized tubes and centrifuged to obtain plasma, which was then stored frozen until analysis.
-
Urine and Feces Collection: For excretion and metabolism studies, animals were housed in individual metabolism cages to allow for the separate collection of urine and feces over specified periods.
Bioanalytical Methods
-
Sample Preparation: Plasma samples likely underwent a protein precipitation step (e.g., with acetonitrile) or liquid-liquid extraction to isolate sultopride and its metabolites. Urine samples may have been diluted and, in some cases, subjected to enzymatic hydrolysis to cleave conjugates before extraction.
-
Analytical Techniques: High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the standard method for the quantification of sultopride and its metabolites in biological matrices. Thin-layer chromatography (TLC) and scintillation counting were also employed for the analysis of radiolabeled compounds.[4]
Visualizations
Experimental Workflow
Caption: A generalized workflow for a typical preclinical pharmacokinetic study of sultopride.
Metabolic Pathways
Caption: Comparative metabolic pathways of sultopride in different animal models.
References
- 1. Absorption, distribution and excretion of sultopride in man and several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition of enantiomers of sultopride in a human, rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regional distribution of sultopride and sulpiride in rat brain measured by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotransformation of sultopride in man and several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroleptic Profile of Sultopride Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sultopride hydrochloride is a substituted benzamide antipsychotic agent recognized for its potent neuroleptic effects. This technical guide provides an in-depth examination of the pharmacological properties of this compound, with a focus on its mechanism of action, receptor binding profile, and the preclinical and clinical evidence supporting its antipsychotic activity. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the core neuroleptic effects of this compound.
Introduction
This compound is a typical antipsychotic medication primarily utilized in the treatment of schizophrenia and other psychotic disorders.[1][2] As a member of the substituted benzamide class of drugs, its therapeutic efficacy is intrinsically linked to its interaction with the central dopaminergic system.[1][3] This guide delves into the fundamental neuropharmacology of sultopride, providing a technical resource for researchers and professionals in the field of drug development.
Mechanism of Action
The primary mechanism of action of this compound is its potent and selective antagonism of dopamine D2 and D3 receptors.[4] In conditions such as schizophrenia, an overactivity of dopamine transmission, particularly in the mesolimbic pathway, is associated with the manifestation of positive symptoms like hallucinations and delusions.[1] By blocking these D2 and D3 receptors, sultopride effectively reduces this dopaminergic hyperactivity, thereby alleviating these symptoms.[1]
While its principal therapeutic effects are attributed to dopamine receptor blockade, sultopride has also been noted to possess some affinity for serotonin receptors, specifically the 5-HT3 subtype.[1] This interaction may contribute to its overall clinical profile, potentially influencing negative symptoms of schizophrenia, such as social withdrawal and apathy.[1]
Receptor Binding Profile
The affinity of this compound for various neurotransmitter receptors dictates its therapeutic efficacy and side-effect profile. The following table summarizes the available quantitative data on the binding affinities of sultopride and its structural analogs, sulpiride and amisulpride.
| Compound | Receptor | Binding Affinity (IC50/Ki) | Species | Reference |
| Sultopride | D2 Receptor | 120 nM (IC50) | In vitro | [3] |
| D3 Receptor | 4.8 nM (IC50) | In vitro | [3] | |
| Sulpiride | D2 Receptor | 181 nM (IC50) | In vitro | [3] |
| D3 Receptor | 17.5 nM (IC50) | In vitro | [3] | |
| Amisulpride | D2 Receptor | 2.8 nM (Ki) | Human | [5] |
| D3 Receptor | 3.2 nM (Ki) | Human | [5] | |
| 5-HT7 Receptor | 11.5 nM (Ki) | In vitro | [3] | |
| 5-HT2B Receptor | 13 nM (Ki) | In vitro | [3] |
Preclinical Pharmacology: Experimental Protocols
The antipsychotic properties of this compound have been characterized through various preclinical models. These experiments are crucial for determining the efficacy and potential side effects of novel compounds.
Amphetamine-Induced Stereotypy in Rodents
This model is widely used to screen for antipsychotic activity. Amphetamine induces stereotyped behaviors, such as sniffing, licking, and gnawing, by increasing synaptic dopamine levels. Antipsychotic drugs that block dopamine receptors can inhibit these behaviors.
Protocol:
-
Animals: Male Wistar rats (120-200 g) are used.
-
Groups: Animals are divided into a control group and a test group (n=6 per group).
-
Drug Administration: The test group receives this compound (intraperitoneally, i.p.), while the control group receives a vehicle. Thirty minutes later, all animals are administered d-amphetamine (1.5 mg/kg, subcutaneously, s.c.).[6]
-
Observation: The animals are placed in individual cages and observed for stereotyped behaviors. The intensity of these behaviors is scored at regular intervals over a 60-minute period.[6]
-
Evaluation: The ability of this compound to reduce the amphetamine-induced stereotypy score is indicative of its neuroleptic potential.
Catalepsy in Rodents
Catalepsy, a state of motor immobility and waxy flexibility, is a classic preclinical indicator of the extrapyramidal side effects associated with dopamine D2 receptor blockade in the nigrostriatal pathway.
Protocol:
-
Animals: Mice are used for this assay.
-
Groups: Animals are divided into a control group and experimental groups receiving different doses of this compound.
-
Drug Administration: The test drug is administered via subcutaneous (s.c.) injection.
-
Assessment: At various time points after drug administration (e.g., 30, 60, 120, and 360 minutes), the mice are gently placed with their forepaws on a horizontal bar.[7]
-
Evaluation: An animal is considered cataleptic if it remains in this position for 60 seconds. The percentage of cataleptic animals in each group is calculated, and an ED50 value can be determined to compare potency.[7]
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
This compound exerts its primary effect by antagonizing the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR). The binding of dopamine to the D2 receptor typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, sultopride prevents this signaling cascade.
Caption: Dopamine D2 Receptor Antagonism by Sultopride.
Experimental Workflow for Antipsychotic Drug Screening
The process of screening potential antipsychotic drugs involves a series of in vitro and in vivo assays to determine their efficacy and safety profile.
Caption: Workflow for Antipsychotic Drug Discovery and Development.
Clinical Efficacy and Safety
Clinical trials have demonstrated the efficacy of sultopride in managing the symptoms of schizophrenia.[8][9] The therapeutic dose range is typically between 400 and 800 mg daily.[10] Positron Emission Tomography (PET) studies have shown that a dopamine D2 receptor occupancy of 70-80% is associated with optimal antipsychotic effects with a reduced risk of extrapyramidal symptoms.[11] For sultopride, this level of occupancy is achieved at doses of 20-35 mg, suggesting that historically prescribed clinical doses may have been higher than necessary.[11]
Common side effects of this compound are consistent with its mechanism of action and include:
-
Extrapyramidal Symptoms (EPS): Due to the blockade of D2 receptors in the nigrostriatal pathway, symptoms such as parkinsonism, dystonia, and akathisia can occur.[12][13]
-
Hyperprolactinemia: Blockade of D2 receptors in the tuberoinfundibular pathway can lead to elevated prolactin levels.
-
Sedation and Drowsiness
-
Weight Gain
Conclusion
This compound is a potent neuroleptic agent with a well-defined mechanism of action centered on the antagonism of dopamine D2 and D3 receptors. Its efficacy in treating the positive symptoms of schizophrenia is supported by extensive preclinical and clinical data. A thorough understanding of its receptor binding profile, dose-dependent receptor occupancy, and potential for side effects is crucial for its rational use in clinical practice and for guiding the development of novel antipsychotic therapies. This technical guide provides a consolidated resource of quantitative data and experimental methodologies to aid researchers and clinicians in their understanding and application of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Amisulpride - Wikipedia [en.wikipedia.org]
- 4. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 5. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vbspu.ac.in [vbspu.ac.in]
- 8. Sulpiride trial in chronic schizophrenia with comparison of two dosage regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Controlled trial of sulpiride in chronic schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. The antipsychotic sultopride is overdosed--a PET study of drug-induced receptor occupancy in comparison with sulpiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (-)-sulpiride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Sultopride Hydrochloride: A Deep Dive into its Function as a Selective Dopamine Antagonist
For Researchers, Scientists, and Drug Development Professionals
Sultopride hydrochloride, a substituted benzamide antipsychotic, has carved a niche in the treatment of schizophrenia and other psychotic disorders. Its therapeutic efficacy is intrinsically linked to its selective antagonism of dopamine D2 and D3 receptors. This technical guide provides a comprehensive overview of the core pharmacological principles of this compound, including its binding affinity, pharmacokinetic profile, and the molecular mechanisms underpinning its therapeutic effects and adverse reactions.
Mechanism of Action: Selective Dopamine Receptor Blockade
This compound's primary mechanism of action lies in its ability to selectively bind to and block dopamine D2 and D3 receptors in the brain.[1] This antagonistic action is particularly relevant in the mesolimbic pathway, a key neural circuit implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions. By attenuating the effects of excess dopamine in this region, sultopride alleviates these core psychotic symptoms.
However, its interaction with dopamine receptors is not limited to the mesolimbic pathway. Blockade of D2 receptors in the nigrostriatal pathway, which is crucial for motor control, is the primary cause of extrapyramidal side effects (EPS) associated with sultopride and other D2 antagonists.[2] Furthermore, its action on the tuberoinfundibular pathway can lead to hyperprolactinemia by inhibiting the tonic suppression of prolactin release by dopamine.
Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (Ki) in nM (for Sulpiride) |
| Dopamine D1 | > 10,000 |
| Dopamine D2 | 10 - 20 |
| Dopamine D3 | ~20 |
| Dopamine D4 | ~7,700 |
Note: Ki values are inversely proportional to binding affinity; a lower Ki value indicates a higher affinity. Data for sulpiride is presented as a proxy for this compound due to their structural and functional similarities.
This table highlights the significantly higher affinity of the benzamide class of drugs for D2 and D3 receptors compared to D1 and D4 receptors, underscoring their selectivity.
Pharmacokinetics and Metabolism
The absorption, distribution, metabolism, and excretion (ADME) of this compound determine its therapeutic window and dosing regimen. While comprehensive human clinical trial data for this compound's pharmacokinetic parameters (Cmax, Tmax, AUC) is limited in publicly available literature, studies on the closely related compound sulpiride offer valuable insights.
Oral administration of sulpiride results in peak plasma concentrations (Cmax) being reached within 3 to 6 hours (Tmax).[3] The bioavailability of oral sulpiride is relatively low and can be variable among individuals.[3] The elimination half-life is in the range of 6 to 9 hours.[4] Sultopride is primarily excreted unchanged in the urine, indicating minimal hepatic metabolism.[4]
Experimental Protocols
Radioligand Receptor Binding Assay (Competitive Inhibition)
This protocol outlines a general method for determining the binding affinity of a compound like this compound to dopamine D2 receptors using a competitive radioligand binding assay with [3H]-spiperone.
Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Membrane preparations from cells expressing human dopamine D2 receptors.
-
[3H]-spiperone (radioligand).
-
This compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well microplate, combine the membrane preparation, a fixed concentration of [3H]-spiperone (typically at or near its Kd value), and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled D2 antagonist, e.g., haloperidol).
-
Equilibration: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-spiperone) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Logical Relationships
Dopamine D2 Receptor Antagonism Signaling Pathway
Caption: Sultopride's antagonism of the D2 receptor prevents dopamine-mediated inhibition of adenylyl cyclase.
Mechanism of Therapeutic Effect and Extrapyramidal Symptoms
Caption: Sultopride's D2 blockade has distinct effects in different brain pathways.
Experimental Workflow for Determining Binding Affinity
Caption: Workflow for a competitive radioligand binding assay to determine sultopride's affinity.
Conclusion
This compound's clinical utility as an antipsychotic is firmly rooted in its selective antagonism of dopamine D2 and D3 receptors. This targeted mechanism of action effectively mitigates the positive symptoms of schizophrenia. However, this same mechanism is responsible for its dose-limiting extrapyramidal side effects. A thorough understanding of its receptor binding profile, pharmacokinetic properties, and the downstream signaling consequences of D2/D3 receptor blockade is paramount for optimizing its therapeutic use and for the development of future antipsychotic agents with improved efficacy and safety profiles. The experimental methodologies and conceptual frameworks presented in this guide offer a robust foundation for researchers and drug development professionals engaged in the study of this compound and related compounds.
References
- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 2. droracle.ai [droracle.ai]
- 3. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 4. How changes in dopamine D2 receptor levels alter striatal circuit function and motivation - PMC [pmc.ncbi.nlm.nih.gov]
Initial Crystallization Studies of Sultopride Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational crystallization studies for sultopride hydrochloride. It is designed to offer researchers and drug development professionals a structured approach to characterizing the solid-state properties of this active pharmaceutical ingredient (API). The guide encompasses known physicochemical data, detailed experimental protocols for solubility and solid-form screening, and a logical workflow for these initial studies.
Physicochemical Properties of this compound
A thorough understanding of the fundamental physicochemical properties of an API is the cornerstone of any crystallization study. This compound (C₁₇H₂₇ClN₂O₄S) is a substituted benzamide with antipsychotic properties, acting as a selective D2 and D3 dopamine receptor antagonist.[1][2] The hydrochloride salt form enhances its aqueous solubility compared to the free base.[3]
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₆N₂O₄S・HCl | [4] |
| Molecular Weight | 390.93 g/mol | [4][5] |
| CAS Number | 23694-17-9 | [2] |
| Appearance | White to beige crystalline solid | [6][7] |
| Melting Point | 190°C to 193°C | [3][7] |
Solubility Data
The solubility of this compound has been reported in several solvent systems, which is critical for designing crystallization experiments.
| Solvent | Solubility | Source |
| Water | 2.0 mg/mL (room temperature) | [3][6] |
| Ethanol | 2.6 mg/mL | [3][6] |
| 0.1 M Hydrochloric Acid | 7.0 mg/mL | [3][6] |
| 45% (w/v) aq. 2-hydroxypropyl-β-cyclodextrin | 8.0 mg/mL | [6] |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Experimental Protocols
The following sections detail standardized, yet representative, experimental protocols for the initial solid-state characterization of this compound. These methodologies are based on established practices in pharmaceutical sciences.
Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in various media.
Objective: To quantify the concentration of this compound in a saturated solution at a specific temperature and pH.
Materials:
-
This compound API
-
Calibrated pH meter
-
Analytical balance
-
Thermostatically controlled shaker bath
-
20 mL glass vials with screw caps
-
0.22 µm syringe filters
-
HPLC system with UV detector
-
Buffer solutions (pH 1.2, 4.5, 6.8) and purified water
Procedure:
-
Add an excess amount of this compound (e.g., ~20 mg) to 10 mL of the desired test medium (e.g., water, pH 1.2 buffer) in a glass vial. This ensures that a solid phase remains at equilibrium.
-
Securely cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed in the bath for at least 2 hours to allow for sedimentation of the excess solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into an HPLC vial. Dilute the filtrate as necessary with the mobile phase.
-
Analyze the concentration of the dissolved this compound using a validated HPLC method.
-
Measure the pH of the remaining suspension to confirm the final pH of the medium.
-
Perform the experiment in triplicate for each solvent system.
Polymorph and Solvate Screening
This protocol is designed to discover different crystalline forms (polymorphs) and solvates of this compound.
Objective: To crystallize this compound under a wide range of conditions to identify potential new solid forms.
Materials:
-
This compound API
-
A diverse library of solvents (e.g., polar, non-polar, protic, aprotic; see Table below)
-
Small-scale crystallization vials (e.g., 2 mL)
-
Hot plate/stirrer, ultrasonic bath, vacuum oven
-
Microscope
-
Powder X-ray Diffractometer (PXRD)
Solvent Library Example:
| Class | Solvents |
|---|---|
| Alcohols | Methanol, Ethanol, Isopropanol |
| Ketones | Acetone, Methyl Ethyl Ketone |
| Esters | Ethyl Acetate, Isopropyl Acetate |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane |
| Hydrocarbons | Heptane, Toluene |
| Chlorinated | Dichloromethane |
| Nitriles | Acetonitrile |
| Aqueous | Water, Water/Ethanol mixtures |
Procedures:
-
Slow Evaporation:
-
Prepare near-saturated solutions of this compound in various solvents at room temperature.
-
Filter the solutions into clean vials.
-
Cover the vials with perforated parafilm to allow for slow solvent evaporation.
-
Visually inspect for crystal formation over several days.
-
-
Cooling Crystallization:
-
Prepare saturated solutions at an elevated temperature (e.g., 50°C).
-
Slowly cool the solutions to room temperature, and then to a lower temperature (e.g., 4°C).
-
Observe for precipitation/crystallization.
-
-
Anti-Solvent Addition:
-
Prepare a concentrated solution of this compound in a "good" solvent.
-
Slowly add an "anti-solvent" (in which the API is poorly soluble) until turbidity is observed.
-
Allow the solution to stand and observe for crystal growth.
-
-
Slurry Equilibration:
-
Suspend an excess of this compound in various solvents.
-
Agitate the slurries at different temperatures (e.g., room temperature, 50°C) for an extended period (e.g., 7 days).
-
Isolate the solid material by filtration.
-
Solid-State Characterization: All solid materials obtained from the screening experiments should be analyzed, at a minimum, by Powder X-ray Diffraction (PXRD) to identify their crystalline form. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide further information on thermal properties and solvent content.
Physicochemical Characterization
Objective: To characterize the physical and chemical properties of any identified solid forms.
-
Powder X-ray Diffraction (PXRD): Used to identify the unique "fingerprint" of a crystalline form. The sample is irradiated with X-rays, and the diffraction pattern is recorded.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect polymorphic transitions.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of residual solvent or water in a crystal lattice (solvates/hydrates).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the chemical bonding and functional groups within the molecule, which can differ between polymorphs.
-
Scanning Electron Microscopy (SEM): Visualizes the particle morphology (shape and size) of the crystalline material.
Visualization of Workflows
Experimental Workflow for Initial Crystallization Studies
Caption: Workflow for the initial crystallization and solid-form screening of an API.
Decision Logic for Solid Form Analysis
Caption: Decision tree for analyzing solids obtained from polymorph screening.
References
- 1. crystecpharma.com [crystecpharma.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Physico-chemical characterization of solids of pharmaceutical interest | Department of Chemistry [chimica.dip.unipv.it]
- 4. Stability screening of pharmaceutical cocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of Sultopride Hydrochloride Solution for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sultopride hydrochloride is a selective dopamine D2 and D3 receptor antagonist used in pharmacological research to investigate the dopaminergic system and its role in psychosis.[1][2][3] Proper preparation of this compound solutions is critical for accurate and reproducible results in in vivo studies. This document provides detailed protocols and data for the solubilization and preparation of this compound for administration in animal models.
Data Presentation: Solubility of this compound
The solubility of this compound varies across different solvent systems. The hydrochloride salt form enhances its aqueous solubility compared to the free base.[4] Below is a summary of its solubility in commonly used laboratory solvents.
| Solvent | Solubility | Concentration (mM)¹ | Notes | Source |
| Water | 2.0 mg/mL | ~5.12 mM | Clear solution.[1] | [1][4] |
| Water (with ultrasonication) | 50 mg/mL | ~127.90 mM | Requires sonication to achieve dissolution. | [5][6] |
| 0.1 M Hydrochloric Acid (HCl) | 7.0 mg/mL | ~17.91 mM | Increased solubility in acidic conditions.[4] | [4] |
| Ethanol | 2.6 mg/mL | ~6.65 mM | - | [4] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | ~127.90 mM | Requires sonication to achieve dissolution. | [5][6] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 8.0 mg/mL | ~20.46 mM | - | [1] |
¹Calculated based on a molecular weight of 390.93 g/mol for this compound.[1][2]
Experimental Protocols
Protocol 1: Preparation of this compound in Saline for Intraperitoneal (IP) Injection
This protocol is suitable for preparing an aqueous solution of this compound for systemic administration in rodents.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional, but recommended for higher concentrations)
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
-
Calibrated pH meter
Procedure:
-
Calculate the required amount of this compound:
-
Determine the desired final concentration (e.g., in mg/mL) and the total volume needed for the experiment.
-
Example Calculation: For a 10 mg/mL solution in 10 mL of saline:
-
Mass = 10 mg/mL * 10 mL = 100 mg of this compound.
-
-
-
Weigh the this compound:
-
Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
-
Dissolution:
-
Transfer the weighed powder into a sterile conical tube.
-
Add a portion (e.g., 80%) of the final volume of sterile 0.9% saline to the tube.
-
Vortex the mixture vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. For concentrations up to 50 mg/mL in water, ultrasonication may be necessary.[5][6]
-
-
Volume Adjustment:
-
Once the this compound is completely dissolved, add the remaining sterile 0.9% saline to reach the final desired volume.
-
Vortex briefly to ensure a homogenous solution.
-
-
Sterile Filtration:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile tube. This step is crucial to remove any potential microbial contamination and undissolved particulates before in vivo administration.[7]
-
-
Storage:
Protocol 2: Preparation of a Higher Concentration Stock Solution in DMSO
For studies requiring higher concentrations or for ease of dilution, a stock solution in DMSO can be prepared. Note that the final concentration of DMSO administered to the animal should be minimized to avoid toxicity.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline or phosphate-buffered saline (PBS) for dilution
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare the DMSO stock solution:
-
Storage of Stock Solution:
-
Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[7]
-
-
Preparation of Working Solution for Injection:
-
On the day of the experiment, thaw the DMSO stock solution.
-
Calculate the volume of the stock solution needed based on the final desired concentration and volume for injection.
-
Dilute the DMSO stock solution with a suitable sterile vehicle (e.g., 0.9% saline) to the final concentration.
-
Important: Ensure the final concentration of DMSO in the injected solution is low (typically <5%) to avoid vehicle-induced toxicity.
-
Vortex the final solution thoroughly.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solution for in vivo use.
Signaling Pathway
Caption: this compound acts as an antagonist at dopamine D2/D3 receptors.
References
Protocol for the Administration of Sultopride Hydrochloride to Rodents: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of sultopride hydrochloride to rodent models, primarily mice and rats. This compound is a selective dopamine D2 and D3 receptor antagonist used in neuroscience research to investigate dopaminergic signaling and its role in various physiological and pathological processes.
Data Presentation
The following tables summarize key quantitative data for the administration of this compound and the related compound sulpiride in rodents, as reported in the scientific literature.
Table 1: Sultopride Administration Data in Rodents
| Species | Route of Administration | Dose Range | Vehicle | Reported Effect/Measurement |
| Rat | Intraperitoneal (IP) | 20 mg/kg | Not Specified | Study of absorption, metabolism, and excretion.[1] |
| Rat | Oral | 20 mg/kg | Not Specified | Study of absorption, metabolism, and excretion.[1] |
| Rat | Intravenous (IV) | 50 mg/kg | Not Specified | Pharmacokinetic study of enantiomers.[2] |
| Rat | Intraperitoneal (IP) | 100 mg/kg | Normal Saline | Investigation of effects on dopamine turnover. |
| Rat | Oral | Not Specified | Not Specified | Well absorbed after administration.[3] |
| Rat | Intramuscular (IM) | Not Specified | Not Specified | Well absorbed after administration.[3] |
Table 2: Sulpiride (a related benzamide) Administration Data in Rodents
| Species | Route of Administration | Dose Range | Vehicle | Reported Effect/Measurement |
| Mouse | Intraperitoneal (IP) | 40, 60, 80 mg/kg | Saline | Study on body weight changes.[4][5] |
| Rat | Intraperitoneal (IP) | 10, 20 mg/kg | Not Specified | Study on body weight changes.[5] |
| Rat | Intraperitoneal (IP) | 3.0 - 180.0 mg/kg | Not Specified | Effects on open-field and stereotyped behavior.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
This protocol describes the preparation of this compound for parenteral administration.
Materials:
-
This compound powder
-
Sterile normal saline (0.9% sodium chloride) or phosphate-buffered saline (PBS)
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer
-
Ultrasonic water bath
-
0.22 µm sterile syringe filter
Procedure:
-
Determine the required concentration: Based on the desired dose (mg/kg) and the injection volume (ml/kg), calculate the final concentration of the this compound solution. For example, for a 100 mg/kg dose with an injection volume of 10 ml/kg, the required concentration is 10 mg/ml.
-
Weigh the this compound: Accurately weigh the required amount of this compound powder in a sterile vial.
-
Add the vehicle: Aseptically add the calculated volume of sterile normal saline or PBS to the vial.
-
Dissolve the compound:
-
Cap the vial and vortex thoroughly.
-
If the compound does not fully dissolve, place the vial in an ultrasonic water bath until a clear solution is obtained. Heat and/or sonication can aid dissolution.
-
-
Sterile filter the solution: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a new sterile vial. This step is crucial for parenteral administration to ensure sterility.
-
Storage: Store the prepared solution according to the manufacturer's recommendations. It is recommended to prepare fresh solutions for each experiment.
Protocol 2: Intraperitoneal (IP) Administration to Rodents
This protocol provides a step-by-step guide for administering this compound via intraperitoneal injection.
Materials:
-
Prepared sterile this compound solution
-
Appropriately sized sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Animal Preparation:
-
Injection Site Identification:
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle with the bevel facing up.[2]
-
Gently aspirate by pulling back the plunger to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.[7][8]
-
If aspiration is clear, slowly and steadily inject the calculated volume of the this compound solution.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any signs of distress or adverse reactions.
-
Protocol 3: Oral Gavage Administration to Rodents
This protocol details the procedure for oral administration of this compound.
Materials:
-
Prepared this compound solution
-
Sterile oral gavage needles (feeding tubes) with a rounded tip (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[1]
-
Syringe
-
Animal scale
Procedure:
-
Animal and Equipment Preparation:
-
Weigh the animal to determine the correct dosage volume. The maximum recommended volume for oral gavage is typically 10 ml/kg.[1]
-
Measure the appropriate length for the gavage needle by holding it alongside the animal, from the mouth to the last rib, to estimate the distance to the stomach. Mark the needle to prevent over-insertion.[1][9]
-
-
Restraint:
-
Securely restrain the animal. For mice, scruff the neck firmly to immobilize the head. For rats, hold the animal securely with one hand, ensuring the head and neck are in a straight line.[1]
-
-
Gavage Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[1] The tube should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, slowly dispense the this compound solution.
-
After administration, gently remove the gavage needle.
-
-
Post-administration Monitoring:
-
Place the animal back in its cage and observe for any signs of respiratory distress or discomfort.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound administration in rodents.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. instechlabs.com [instechlabs.com]
- 6. Effects of single and long-term administration of sulpiride on open-field and stereotyped behavior of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
Application Notes and Protocols for Sultopride Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of sultopride hydrochloride in in vitro cell culture experiments. This document outlines the mechanism of action, suggests relevant cell lines, and offers detailed protocols for assessing cellular responses to this compound.
This compound is a selective antagonist of the dopamine D2 and D3 receptors, making it a valuable tool for studying dopaminergic signaling pathways in various cellular contexts.[1] Its utility in cell culture experiments ranges from basic research into neuropsychiatric disorders to preclinical screening in drug development.
Mechanism of Action
This compound primarily functions by blocking dopamine D2 and D3 receptors.[1] This antagonism inhibits the downstream signaling cascades typically initiated by dopamine binding. Understanding this mechanism is crucial for designing and interpreting experiments, as the observed cellular effects will likely be mediated through the modulation of these pathways. It has also been noted to have some affinity for the GHB receptor.[1]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₇ClN₂O₄S | DrugBank Online |
| Molecular Weight | 390.93 g/mol | DrugBank Online |
| CAS Number | 23694-17-9 | DrugBank Online |
In Vitro Receptor Affinity of Sultopride
| Receptor | IC₅₀ (nM) | Reference |
| Dopamine D2 Receptor | 120 | ResearchGate |
| Dopamine D3 Receptor | 4.8 | ResearchGate |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
Cell Viability/Cytotoxicity Data
Specific IC₅₀ values for this compound's effect on the viability of cell lines are not widely available in published literature. Researchers are encouraged to perform dose-response experiments to determine the IC₅₀ in their cell line of interest. The following table serves as a template for recording experimental findings.
| Cell Line | Assay | Incubation Time (hours) | IC₅₀ (µM) | Notes |
| e.g., SH-SY5Y | MTT | 48 | To be determined | |
| e.g., U87MG | LDH | 48 | To be determined | |
| e.g., CHO-K1 (D2-transfected) | Neutral Red | 48 | To be determined |
Recommended Cell Lines for In Vitro Studies
The choice of cell line is critical for the relevance of the experimental findings. Based on the mechanism of action of this compound, cell lines endogenously expressing or engineered to express dopamine D2/D3 receptors are recommended.
-
SH-SY5Y (Human Neuroblastoma): This cell line is of neuronal origin and endogenously expresses dopamine receptors, making it a relevant model for neuropharmacological studies.
-
U87MG (Human Glioblastoma): This glioma cell line has been shown to express dopamine D2 receptors and can be used to study the effects of sultopride on brain cancer cells.
-
CHO-K1 (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney) - Transfected: These cell lines are commonly used for heterologous expression of specific receptors. Transfecting them to express human dopamine D2 or D3 receptors provides a controlled system to study receptor-specific effects of sultopride.
Experimental Protocols
Preparation of this compound Stock Solution
-
Calculate the required amount: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of this compound needed using its molecular weight (390.93 g/mol ).
-
Dissolution: Dissolve the calculated amount of this compound in a suitable solvent, such as sterile dimethyl sulfoxide (DMSO) or sterile water. Ensure complete dissolution.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use.
Cell Viability Assessment: MTT Assay
This protocol is adapted from standard MTT assay procedures and should be optimized for the specific cell line and experimental conditions.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of this compound from the stock solution in a complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of solvent as the highest drug concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on a plate shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC₅₀ value.
Cytotoxicity Assessment: LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a positive control (cells lysed to achieve maximum LDH release) as per the kit instructions.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture in a new 96-well plate.
-
Incubation: Incubate the reaction plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the kit manufacturer (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control after subtracting the background absorbance from the untreated cells.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for assessing cell viability.
References
Sultopride Hydrochloride: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of sultopride hydrochloride, a selective dopamine D2 and D3 receptor antagonist. The information compiled herein is intended to guide researchers in designing and executing in vivo and in vitro studies to evaluate the pharmacodynamic and pharmacokinetic properties of this compound.
Compound Information
| Parameter | Details |
| IUPAC Name | N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide hydrochloride |
| Synonyms | LIN-1418 hydrochloride |
| CAS Number | 23694-17-9 |
| Molecular Formula | C₁₇H₂₇ClN₂O₄S |
| Molecular Weight | 390.93 g/mol |
| Mechanism of Action | Selective antagonist of dopamine D2 and D3 receptors.[1][2] |
| Solubility | Soluble in DMSO (50 mg/mL with ultrasonic) and water (50 mg/mL with ultrasonic). |
Preclinical Dosage and Administration
Recommended Dosages for Common Preclinical Models
The following table summarizes recommended dosage ranges for this compound in various animal models. Dosages for the related compound, sulpiride, are also included for comparative purposes.
| Animal Model | Species | Route of Administration | This compound Dosage Range | Sulpiride Dosage Range | Key Findings |
| Antipsychotic Activity (Locomotor Activity) | Mouse | Intraperitoneal (i.p.) | 0.1 - 30 mg/kg | 0.3 - 100 mg/kg | Sultopride potentiated apomorphine-induced hyperactivity at low doses (0.1-3 mg/kg) and inhibited it at a high dose (30 mg/kg).[3] |
| Extrapyramidal Side Effects (Catalepsy) | Rat | Subcutaneous (s.c.) | Not specified | 30 - >100 mg/kg | (S-)-amisulpride (a related benzamide) induced catalepsy at 30 mg/kg.[4] Racemic amisulpride required doses >100 mg/kg.[4] |
| Pharmacokinetics | Rat, Rabbit | Intravenous (i.v.) | 50 mg/kg | Not specified | Serum concentrations of (-)-sultopride were slightly higher than (+)-sultopride.[5] |
| Dopamine Turnover | Rat | Intraperitoneal (i.p.) | Not specified | 100 mg/kg (2x daily) | Sulpiride increased dopamine metabolites.[6] |
Preparation of Dosing Solutions
For in vivo studies, this compound can be prepared in various vehicles. The choice of vehicle will depend on the route of administration and the required concentration.
| Vehicle | Preparation Notes |
| Saline (0.9% NaCl) | This compound is soluble in water, making saline a suitable vehicle for most routes of administration. Ultrasonic assistance may be required for complete dissolution at higher concentrations. |
| Acidified Saline | For compounds with limited aqueous solubility, dissolving in a small amount of dilute acid (e.g., 0.5 N acetic acid) and then adjusting the pH to ~5.5 with a suitable base is a common practice.[7] |
| Dimethyl Sulfoxide (DMSO) | This compound is soluble in DMSO.[8] For in vivo use, the final concentration of DMSO should be minimized to avoid toxicity. A common practice is to prepare a concentrated stock in DMSO and then dilute it with saline or another aqueous vehicle. |
Experimental Protocols
Apomorphine-Induced Stereotypy in Rodents
This model is widely used to assess the in vivo efficacy of dopamine receptor antagonists. Apomorphine, a non-selective dopamine agonist, induces stereotyped behaviors such as sniffing, licking, and gnawing. Antipsychotic drugs that block D2 receptors can inhibit these behaviors.
Workflow for Apomorphine-Induced Stereotypy Assay
Caption: Workflow for the apomorphine-induced stereotypy assay.
Protocol:
-
Animals: Male Sprague-Dawley rats or Swiss Webster mice are commonly used.
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Observation: Immediately after apomorphine administration, place the animal in an observation cage.
-
Scoring: Score the intensity of stereotyped behavior at regular intervals (e.g., every 5-10 minutes) for a total of 60-90 minutes. A common scoring scale is:
-
0: Asleep or stationary
-
1: Active
-
2: Predominantly active with bursts of stereotyped sniffing and head movements
-
3: Continuous stereotyped sniffing, head and limb movements
-
4: Continuous stereotyped sniffing, licking, or gnawing of the cage floor or walls
-
Catalepsy Bar Test in Rats
The catalepsy bar test is used to assess the potential for a compound to induce extrapyramidal side effects, which are associated with the blockade of dopamine receptors in the nigrostriatal pathway.
Workflow for Catalepsy Bar Test
Caption: Workflow for the catalepsy bar test.
Protocol:
-
Apparatus: A horizontal metal or wooden bar (approximately 1 cm in diameter) is fixed at a height of 9-10 cm above a flat surface.
-
Animals: Male Sprague-Dawley or Wistar rats are typically used.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneously or intraperitoneally).
-
Testing: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the bar.
-
Measurement: Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is usually set. A cataleptic response is characterized by an increased descent latency.[7][11]
Pharmacokinetic Study in Rodents
Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Workflow for a Basic Pharmacokinetic Study
Caption: A simplified workflow for a preclinical pharmacokinetic study.
Protocol:
-
Animals: Cannulated rats (e.g., jugular vein cannulation for serial blood sampling) are often used.
-
Drug Administration: Administer a single dose of this compound via the desired route (e.g., 50 mg/kg intravenously or a relevant oral dose).[5]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability (if both i.v. and oral routes are tested).
Signaling Pathway
This compound exerts its effects by antagonizing dopamine D2 and D3 receptors. These are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gαi/o).
Dopamine D2/D3 Receptor Signaling Pathway
Caption: Antagonism of the D2/D3 receptor by this compound.
Pathway Description:
-
Under normal physiological conditions, dopamine binds to and activates D2/D3 receptors.
-
This activation leads to the stimulation of the associated inhibitory G protein, Gαi/o.[12][13][14]
-
The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase.[14]
-
Inhibition of adenylyl cyclase reduces the intracellular concentration of cyclic AMP (cAMP).
-
Lower levels of cAMP lead to decreased activation of Protein Kinase A (PKA) and subsequent alterations in the phosphorylation of downstream target proteins, ultimately modulating neuronal activity.
-
This compound acts as an antagonist by binding to the D2/D3 receptor and preventing dopamine from binding and initiating this signaling cascade. This blockade of dopamine signaling is believed to be the basis of its antipsychotic effects.[1]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Sultopride | C17H26N2O4S | CID 5357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of the amisulpride isomers on rat catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disposition of enantiomers of sultopride in a human, rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amisulpride: from animal pharmacology to therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential enhancement of behavioral sensitivity to apomorphine following chronic treatment of rats with (-)-sulpiride and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Locomotor activity and stereotypy in rats following repeated apomorphine treatments at 1-, 3-, or 7-day intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 13. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dopamine receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Sultopride Hydrochloride in Neurobiology Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sultopride hydrochloride is a substituted benzamide derivative that functions as a potent and selective antagonist for dopamine D2 and D3 receptors.[1][2] Primarily utilized as an antipsychotic agent for the treatment of schizophrenia, its high affinity and selectivity make it a valuable pharmacological tool in neurobiology research.[1] Sultopride allows for the targeted investigation of the role of D2/D3 receptor signaling in various neural circuits, animal models of disease, and behavioral paradigms. These notes provide key quantitative data, detailed experimental protocols, and visualizations to facilitate the use of this compound in a research setting.
Mechanism of Action
Sultopride exerts its primary effect by binding to and blocking dopamine D2 and D3 receptors.[1] In brain pathways associated with psychosis, such as the mesolimbic pathway, dopamine overactivity is a key feature. By antagonizing D2/D3 receptors in this region, sultopride reduces dopaminergic neurotransmission, which is believed to underlie its efficacy in alleviating the positive symptoms of schizophrenia.[1]
Its antagonist action also extends to other dopaminergic pathways. Blockade of D2 receptors in the nigrostriatal pathway, which is involved in motor control, can lead to extrapyramidal side effects.[1] Unlike the related compound sulpiride, which preferentially affects limbic dopamine receptors, sultopride appears to affect striatal and limbic dopamine receptors equally.[2] While its primary mechanism is dopamine antagonism, some affinity for serotonin 5-HT3 receptors has been noted, though this is not its main therapeutic action.[1]
Data Presentation
The following tables summarize key quantitative parameters of this compound to inform experimental design.
Table 1: Receptor Binding Affinity This table outlines the binding affinity (Ki) of sultopride for various dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Test Species/System | Ki (nM) | Reference Radioligand |
| Dopamine D2 | Rat | 18 | Spiperone |
| Dopamine D3 | Human | 22 | YM-09151-2 |
| Dopamine D4 | Human | 7,700 | Spiperone |
| Dopamine D1 | Rat | >10,000 | SCH23390 |
| Data sourced from Sigma-Aldrich product page.[3] |
Table 2: In Vivo Dopamine D2 Receptor Occupancy This table presents the estimated oral dose of sultopride required to achieve therapeutic receptor occupancy levels in humans, as determined by positron emission tomography (PET), highlighting its high in vivo potency compared to sulpiride.
| Compound | Target Occupancy | Estimated Dose |
| Sultopride | 70-80% | 20 - 35 mg |
| Sulpiride | 70-80% | 1010 - 1730 mg |
| Data from a comparative PET study.[4] |
Signaling Pathway and Logic Diagrams
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro and In Vivo Use
This protocol describes the preparation of stock solutions for experimental use.
Materials:
-
This compound powder (Purity ≥98%)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile Deionized Water (H₂O) or Saline (0.9% NaCl)
-
Ultrasonic bath
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Select Solvent: this compound has good solubility in water and DMSO at 50 mg/mL, but may require sonication to fully dissolve.[5] For cell culture experiments, DMSO is a common choice. For in vivo animal studies, preparation in sterile saline is preferred to avoid solvent toxicity.
-
Stock Solution Preparation (e.g., 50 mg/mL in DMSO): a. Weigh the desired amount of this compound powder in a sterile tube under aseptic conditions. b. Add the corresponding volume of fresh, hygroscopic DMSO to reach a final concentration of 50 mg/mL (127.9 mM).[5] c. Vortex thoroughly. If particulates remain, place the tube in an ultrasonic bath for 5-10 minutes until the solution is clear.[5]
-
Working Solution Preparation: a. For In Vitro use: Dilute the DMSO stock solution in your culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%). b. For In Vivo use: If using a saline vehicle, weigh the powder and add sterile saline to the desired concentration. Sonicate if necessary. If starting from a DMSO stock, further dilute the stock in a larger volume of sterile saline. Be aware of potential precipitation and ensure the final DMSO concentration is safe for the animal model and administration route.
-
Storage: a. Store the stock solution in tightly sealed aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5] b. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vivo Assessment of Dopamine Turnover in Rodents
This protocol is based on methodologies used to assess the effect of dopamine antagonists on neurotransmitter metabolism in the brain.[2][5]
Objective: To determine the effect of sultopride administration on the levels of dopamine metabolites (DOPAC and HVA) in specific brain regions (e.g., striatum, nucleus accumbens) as an index of dopamine turnover.
Experimental Workflow Diagram:
Methodology:
-
Animals: Use male Sprague-Dawley rats (180-220 g).[5] House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for at least one week of acclimatization before the experiment.
-
Drug Preparation: Prepare this compound in a vehicle of sterile normal saline. A dose of 100 mg/kg has been shown to significantly increase dopamine metabolite levels.[5] The vehicle group should receive an equivalent volume of saline.
-
Administration: Administer sultopride (100 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Tissue Collection: At a defined time point post-injection (e.g., 120 minutes), euthanize the rats via decapitation.[5]
-
Dissection: Rapidly dissect the brains on an ice-cold surface. Isolate the brain regions of interest, such as the striatum and nucleus accumbens. Immediately freeze the tissue samples on dry ice or in liquid nitrogen and store at -80°C until analysis.
-
Neurochemical Analysis: a. Homogenize the tissue samples in an appropriate acidic solution (e.g., 0.1 M perchloric acid). b. Centrifuge the homogenates at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet proteins. c. Filter the supernatant and analyze the levels of dopamine, DOPAC, and HVA using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Data Analysis: Quantify the concentrations of metabolites relative to tissue weight. Use an appropriate statistical test (e.g., ANOVA followed by post-hoc tests) to compare metabolite levels between the sultopride-treated group and the vehicle control group. An increase in the DOPAC/dopamine or HVA/dopamine ratio indicates an increase in dopamine turnover.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Differences in effects of sultopride and sulpiride on dopamine turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ≥98% (HPLC) | 23694-17-9 [sigmaaldrich.com]
- 4. The antipsychotic sultopride is overdosed--a PET study of drug-induced receptor occupancy in comparison with sulpiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Sultopride Hydrochloride as a Tool for Studying Dopamine Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of sultopride hydrochloride as a selective dopamine D2/D3 receptor antagonist for the study of dopamine pathways. Detailed protocols for key in vitro and in vivo applications are included to facilitate experimental design and execution.
Application Notes
Introduction
This compound is a substituted benzamide atypical antipsychotic agent. Its primary pharmacological action is the selective antagonism of dopamine D2 and D3 receptors.[1] This selectivity makes it a valuable tool for researchers investigating the role of these specific dopamine receptor subtypes in neurotransmission, behavior, and the pathophysiology of psychiatric disorders such as schizophrenia.[2] By blocking D2/D3 receptors, sultopride allows for the elucidation of their function in various neural circuits, including the mesolimbic, mesocortical, and nigrostriatal dopamine pathways.
Mechanism of Action
Sultopride exerts its effects by competitively binding to and blocking dopamine D2 and D3 receptors, preventing the endogenous ligand, dopamine, from activating them.[1] These receptors are G protein-coupled receptors that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
-
Postsynaptic Blockade: In the mesolimbic pathway, an overactivity of dopamine is associated with the positive symptoms of schizophrenia.[1] Sultopride's blockade of postsynaptic D2 receptors in this pathway is believed to be the primary mechanism for its antipsychotic effects.
-
Presynaptic Autoreceptor Blockade: Both D2 and D3 receptors also function as presynaptic autoreceptors on dopaminergic neurons. Their activation normally provides a negative feedback signal, inhibiting further dopamine synthesis and release. By antagonizing these autoreceptors, sultopride can paradoxically increase dopamine turnover and release, an effect that can be measured in microdialysis studies.[1]
-
Pathway-Specific Effects: The antagonism of D2 receptors in the nigrostriatal pathway can lead to extrapyramidal side effects (EPS), highlighting the role of this pathway in motor control. Its effects on the mesocortical pathway are relevant to the cognitive and negative symptoms of schizophrenia.
Data Presentation
The utility of sultopride as a research tool is defined by its binding affinity for its target receptors and its in vivo potency. The following tables summarize key quantitative data for sultopride.
| Receptor Subtype | Species | Ki (nM) | Radioligand | Reference |
| Dopamine D2 | Rat | 39 | [3H]-Spiperone | [3] |
| Dopamine D1 | Bovine | 50000 | [3H]-SCH 23390 | [3] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: In Vivo Dopamine D2 Receptor Occupancy in Humans (PET Study)
| Oral Dose of Sultopride | Mean D2 Receptor Occupancy (%) |
| 10 mg | ~50% |
| 25 mg | ~75% |
| 35 mg | ~80% |
| 50 mg | ~85% |
| 100 mg | ~90% |
| 200 mg | ~95% |
Data derived from a Positron Emission Tomography (PET) study in healthy volunteers.[4][5] This demonstrates the high in vivo potency of sultopride, with doses of 20-35 mg being sufficient to achieve the 70-80% receptor occupancy range considered therapeutic for antipsychotic effects.[5]
Experimental Protocols
Protocol 1: In Vitro Dopamine D2 Receptor Binding Assay
Principle: This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor. The assay measures the ability of unlabeled sultopride to displace a radiolabeled ligand (e.g., [3H]-spiperone) from D2 receptors in a membrane preparation from rat striatum or cells expressing the receptor.[6][7]
Materials:
-
Membrane Preparation: Rat striatal tissue or cell line membranes (e.g., HEK293) stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-spiperone (specific activity ~60-90 Ci/mmol).
-
Test Compound: this compound, dissolved in assay buffer to create a range of concentrations (e.g., 10-11 M to 10-5 M).
-
Non-specific Binding Agent: Haloperidol (10 µM) or unlabeled spiperone (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer and centrifuge to pellet membranes. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay). Dilute to a final concentration of 100-200 µg protein per assay tube.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Membrane preparation + [3H]-spiperone + assay buffer.
-
Non-specific Binding (NSB): Membrane preparation + [3H]-spiperone + 10 µM haloperidol.
-
Sultopride Competition: Membrane preparation + [3H]-spiperone + varying concentrations of this compound.
-
-
Incubation: Add the components to the wells. A typical final assay volume is 200 µL. The concentration of [3H]-spiperone should be close to its Kd value (e.g., 0.1-0.3 nM).
-
Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
Harvesting: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and allow to sit for several hours. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of sultopride.
-
Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of sultopride that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Microdialysis for Measuring Dopamine Release
Principle: In vivo microdialysis is used to measure the levels of extracellular dopamine and its metabolites in the prefrontal cortex of a freely moving rat.[8][9] Administration of sultopride, a D2/D3 antagonist, is expected to block presynaptic autoreceptors, leading to an increase in dopamine release.[1]
Materials:
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Surgical Equipment: Stereotaxic frame, anesthetic (e.g., isoflurane), surgical drill, guide cannula, dummy cannula.
-
Microdialysis Equipment: Microdialysis probes (e.g., 2 mm membrane), syringe pump, fraction collector, liquid swivel.
-
Perfusion Solution: Artificial cerebrospinal fluid (aCSF), composition in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl2, 0.85 MgCl2, filtered and pH adjusted to 7.4.
-
Drug: this compound dissolved in sterile saline for intraperitoneal (i.p.) injection.
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) for dopamine analysis.
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a burr hole over the medial prefrontal cortex (mPFC). Typical coordinates: AP +3.2 mm from bregma, ML ±0.6 mm, DV -2.5 mm from dura.
-
Slowly lower the guide cannula to the target depth and secure it to the skull with dental cement and anchor screws.
-
Insert a dummy cannula to maintain patency and allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the rat in a microdialysis bowl. Gently remove the dummy cannula and insert the microdialysis probe.
-
Connect the probe to the syringe pump and fraction collector via a liquid swivel.
-
Begin perfusing the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow the system to equilibrate for 90-120 minutes.
-
Baseline Collection: Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).
-
Drug Administration: Administer this compound (e.g., 10-30 mg/kg, i.p.).
-
Post-injection Collection: Continue collecting dialysate samples for at least 3 hours.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine content using HPLC-ECD.
-
Express the results as a percentage change from the average baseline dopamine concentration.
-
Protocol 3: In Vivo Single-Unit Electrophysiology of VTA Dopamine Neurons
Principle: This protocol details the in vivo extracellular recording of single dopamine neurons in the ventral tegmental area (VTA) of an anesthetized rat to determine the effects of sultopride on their firing rate and pattern.[10][11] As a D2/D3 antagonist, sultopride is expected to increase the firing rate of dopamine neurons by blocking inhibitory autoreceptors.
Materials:
-
Animals: Male Sprague-Dawley rats (250-350 g).
-
Anesthetic: Urethane (1.5 g/kg, i.p.) or chloral hydrate.
-
Surgical Equipment: Stereotaxic frame, body temperature control system, surgical drill.
-
Electrophysiology Rig: Glass recording microelectrodes (2-5 MΩ impedance, filled with 2M NaCl), preamplifier, amplifier, filter, oscilloscope, data acquisition interface, and software.
-
Drug: this compound dissolved in sterile saline for intravenous (i.v.) or intraperitoneal (i.p.) administration.
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it in the stereotaxic frame. Maintain body temperature at 37°C.
-
Perform a craniotomy over the VTA. Typical coordinates: AP -5.2 to -6.0 mm from bregma, ML ±0.5 to ±1.0 mm.
-
-
Electrode Placement and Neuron Identification:
-
Slowly lower the recording electrode through the brain to the VTA (DV -7.0 to -8.5 mm from dura).
-
Identify putative dopamine neurons based on their established electrophysiological characteristics:
-
Slow, irregular firing rate (0.5-5 Hz).
-
Long-duration action potentials (>2.5 ms).
-
A characteristic triphasic (+/-) waveform.
-
-
-
Recording and Drug Administration:
-
Once a stable, single dopamine neuron is isolated, record its baseline firing activity for at least 10 minutes.
-
Administer this compound (e.g., 0.5-5 mg/kg, i.v.).
-
Continue recording the neuron's activity for at least 30-60 minutes post-injection to observe any changes in firing rate or pattern (e.g., burst firing).
-
-
Data Analysis:
-
Analyze the firing rate (spikes/second) in bins (e.g., 1-minute bins) before and after drug administration.
-
Construct firing rate histograms to visualize the time course of the drug's effect.
-
Analyze burst firing parameters if applicable.
-
Express data as the mean firing rate change from baseline.
-
Protocol 4: Behavioral Assessment using Prepulse Inhibition (PPI)
Principle: Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction (startle response) to a subsequent strong, startle-inducing stimulus (pulse). Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine agonists like apomorphine. This protocol assesses the ability of sultopride to reverse apomorphine-induced disruption of PPI, a measure of its antipsychotic potential.[5][12]
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Apparatus: Startle response chambers equipped with acoustic stimulus generators and sensors to detect whole-body startle.
-
Drugs:
-
This compound (e.g., 5-20 mg/kg, i.p.).
-
Apomorphine hydrochloride (a dopamine agonist to disrupt PPI, e.g., 0.5 mg/kg, s.c.).
-
Vehicle (e.g., saline).
-
Procedure:
-
Acclimation: Acclimate rats to the laboratory environment and handle them for several days before testing.
-
Habituation: On the test day, place each rat in a startle chamber and allow a 10-minute habituation period with background white noise (e.g., 65 dB).
-
Drug Administration:
-
Administer sultopride (or vehicle) i.p. 30 minutes before the test session.
-
Administer apomorphine (or vehicle) s.c. 15 minutes before the test session.
-
-
Test Session:
-
The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-Alone Trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-Pulse Trials: A weaker prepulse (e.g., 75-85 dB, 20 ms duration) presented 100 ms before the pulse.
-
No-Stimulus Trials: Background noise only, to measure baseline movement.
-
-
-
Data Collection: Record the maximal startle amplitude (Vmax) for each trial.
-
Data Analysis:
-
Calculate the percentage of PPI for each rat using the formula: % PPI = 100 - [ (Startle amplitude on prepulse-pulse trials / Startle amplitude on pulse-alone trials) * 100 ]
-
Compare the % PPI across the different treatment groups (e.g., Vehicle/Vehicle, Vehicle/Apomorphine, Sultopride/Apomorphine) using ANOVA. A reversal of the apomorphine-induced deficit in PPI by sultopride would indicate antipsychotic-like activity.
-
References
- 1. Web Box 19.3 Pharmacology in Action: Animal Model—Prepulse Inhibition of Startle - Psychopharmacology, 4e Student Resources - Oxford Learning Link [learninglink.oup.com]
- 2. Serotonin 5-HT2 receptor, dopamine D2 receptor, and alpha 1 adrenoceptor antagonists. Conformationally flexible analogues of the atypical antipsychotic sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A lever-release version of the conditioned avoidance response paradigm: effects of haloperidol, clozapine, sulpiride, and BMY-14802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The latent inhibition model of schizophrenic attention disorder. Haloperidol and sulpiride enhance rats' ability to ignore irrelevant stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of 3H-spiperone and 3H-(-)-sulpiride to dopamine D2 receptors in rat striatal membranes: methodological considerations and demonstration of the identical nature of the binding sites for the two ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of dopamine receptor sites labeled by [3H]-S-sulpiride and [3H]-spiperone in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of phencyclidine on dopamine release in the rat prefrontal cortex; an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Social defeat stress selectively alters mesocorticolimbic dopamine release: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro modulation of the firing rate of dopamine neurons in the rat substantia nigra pars compacta and the ventral tegmental area by antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopamine neurons in the ventral tegmental area fire faster in adolescent rats than in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Sultopride Hydrochloride Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sultopride hydrochloride is a substituted benzamide atypical antipsychotic agent primarily utilized in the treatment of schizophrenia.[1][2] Its therapeutic efficacy is attributed to its selective antagonism of dopamine D2 and D3 receptors.[1] These application notes provide a comprehensive guide to the experimental design of behavioral studies involving this compound in rodent models. The protocols detailed herein are foundational for assessing the antipsychotic potential and characterizing the behavioral pharmacology of this compound.
Mechanism of Action
This compound exerts its primary pharmacological effect through the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[2] Overactivity in the mesolimbic pathway is associated with the positive symptoms of schizophrenia, and by antagonizing D2 receptors in this region, sultopride alleviates these symptoms.[2] Additionally, sultopride exhibits affinity for D3 receptors. Like other benzamides, it has also been shown to have an affinity for the gamma-hydroxybutyrate (GHB) receptor.[1] Its interaction with serotonin receptors is considered less significant compared to its potent dopamine receptor antagonism.[2]
Dopamine D2 Receptor Signaling Pathway
The binding of dopamine to its D2 receptor initiates a G-protein coupled signaling cascade that ultimately modulates neuronal excitability. Sultopride, as an antagonist, blocks this pathway.
Experimental Protocols
The following protocols are standard behavioral assays used to evaluate the antipsychotic properties of compounds like this compound in rodents.
Experimental Workflow
Open Field Test
Objective: To assess the effects of this compound on spontaneous locomotor activity, exploration, and anxiety-like behavior in rodents.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm for mice; 100 x 100 x 40 cm for rats)
-
Video tracking software
-
This compound
-
Vehicle (e.g., saline, distilled water)
-
Syringes and needles for administration
Protocol (Rat):
-
Habituation: Acclimate rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p., subcutaneous - s.c., oral gavage - p.o.). A pre-treatment time of 30-60 minutes is common.
-
Test Procedure: Gently place the rat in the center of the open field arena.
-
Data Collection: Record the animal's activity for a specified duration, typically 10-30 minutes, using video tracking software.
-
Parameters Measured:
-
Total distance traveled
-
Time spent in the center versus peripheral zones
-
Rearing frequency
-
Grooming duration
-
Defecation boli count
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
Protocol (Mouse):
-
The protocol is similar to that for rats, with adjustments to the arena size and drug dosage.
Amphetamine-Induced Hyperlocomotion
Objective: To evaluate the ability of this compound to antagonize the psychostimulant effects of amphetamine, a common model for the positive symptoms of schizophrenia.
Materials:
-
Open field arena or activity chambers
-
Video tracking software or photobeam detection system
-
This compound
-
D-amphetamine sulfate
-
Vehicle
-
Syringes and needles
Protocol (Mouse):
-
Habituation: Acclimate mice to the testing environment.
-
Pre-treatment: Administer this compound or vehicle.
-
Amphetamine Challenge: After the appropriate pre-treatment time (e.g., 30 minutes), administer D-amphetamine sulfate (e.g., 1-5 mg/kg, i.p.).
-
Data Collection: Immediately place the mouse in the activity chamber and record locomotor activity for 60-120 minutes.
-
Parameters Measured:
-
Total distance traveled
-
Horizontal activity (beam breaks)
-
Stereotypical behaviors (e.g., sniffing, gnawing) can be scored manually or with appropriate software.
-
Protocol (Rat):
-
The protocol is similar, with adjustments in drug dosages. For rats, D-amphetamine doses typically range from 0.5-2 mg/kg.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Objective: To assess the sensorimotor gating function, which is often deficient in schizophrenic patients, and the potential of this compound to restore this function.
Materials:
-
Startle response measurement system (including a startle chamber, loudspeaker, and a sensor to detect movement)
-
This compound
-
Vehicle
-
Syringes and needles
Protocol (Rat):
-
Habituation: Place the rat in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Drug Administration: Administer this compound or vehicle prior to testing, allowing for the appropriate pre-treatment time.
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 110-120 dB, 40 ms duration).
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB, 20 ms duration) precedes the strong pulse by a short interval (e.g., 30-120 ms).
-
No-stimulus trials: Only background noise to measure baseline movement.
-
-
Data Collection: The startle amplitude is recorded for each trial.
-
Calculation of PPI: %PPI = 100 - [ (Startle amplitude on prepulse + pulse trial) / (Startle amplitude on pulse-alone trial) ] x 100
Data Presentation
This compound Dosage and Pharmacokinetic Parameters in Rodents
| Parameter | Species | Dose | Route | Tmax | t1/2 | Notes |
| Sultopride | Rat | 50 mg/kg | i.v. | - | - | Study on enantiomers of racemic sultopride.[3] |
| Sultopride | Rat | 20 mg/kg | i.p. / p.o. | ~0.4-1.1 h | ~2 h | Study on 14C-labeled sultopride.[4][5] |
| Sulpiride | Rat | 3.0 - 180.0 mg/kg | i.p. | - | - | Open field and stereotypy study.[1] |
| Sulpiride | Rat | 0-20 mg/kg | s.c. | - | - | Amphetamine-induced stereotypy study.[6] |
| Sulpiride | Mouse | 25, 50, 100 mg/kg | i.p. | - | - | Locomotor activity study.[7] |
Note: Data for this compound is limited. Dosages for the related compound sulpiride are provided for reference and to inform dose-ranging studies. It is recommended to conduct pilot studies to determine the optimal dose range for this compound for each specific behavioral paradigm.
Expected Behavioral Outcomes with this compound
| Behavioral Test | Animal Model | Expected Effect of this compound | Key Parameters to Analyze |
| Open Field Test | Rat / Mouse | Dose-dependent decrease in locomotor activity at higher doses. Potential anxiolytic or anxiogenic effects at lower doses. | Total distance traveled, time in center, rearing frequency. |
| Amphetamine-Induced Hyperlocomotion | Rat / Mouse | Attenuation of amphetamine-induced increase in locomotor activity. | Total distance traveled, horizontal activity, stereotypy scores. |
| Prepulse Inhibition | Rat / Mouse | Reversal of deficits in PPI induced by psychomimetic drugs (e.g., apomorphine, dizocilpine). | Percent prepulse inhibition (%PPI). |
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By employing these standardized behavioral assays, researchers can effectively characterize the antipsychotic-like properties of sultopride and contribute to a deeper understanding of its therapeutic potential. Careful consideration of species, dose, and route of administration is crucial for obtaining reliable and reproducible data.
References
- 1. Effects of single and long-term administration of sulpiride on open-field and stereotyped behavior of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Disposition of enantiomers of sultopride in a human, rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption, metabolism and excretion of 14C-sultopride in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption, distribution and excretion of sultopride in man and several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opposite effects of sulpiride and metoclopramide on amphetamine-induced stereotypy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Dissolution of Sultopride Hydrochloride for Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of sultopride hydrochloride for injection. The information is intended to guide researchers, scientists, and drug development professionals in preparing this compound solutions for in vitro and in vivo studies.
Introduction
This compound is a selective dopamine D2/D3 receptor antagonist used as an antipsychotic agent. For research and development purposes, particularly for parenteral administration, proper dissolution and formulation are critical to ensure solution stability, safety, and efficacy. This document outlines the solubility profile of this compound and provides standardized protocols for its dissolution.
Physicochemical Properties
-
Molecular Formula: C₁₇H₂₇ClN₂O₄S
-
Molecular Weight: 390.93 g/mol
-
Appearance: White to off-white crystalline solid
Solubility Data
This compound exhibits varying solubility depending on the solvent system. The following table summarizes the quantitative solubility data gathered from various sources.
| Solvent System | Solubility | Molar Equivalent | Notes | Citation |
| Water | 2.0 mg/mL | ~5.12 mM | Moderate solubility at room temperature. | [1] |
| Water with Ultrasonication | 50 mg/mL | ~127.90 mM | Ultrasonication significantly enhances dissolution. | |
| 0.1 M Hydrochloric Acid (HCl) | 7.0 mg/mL | ~17.91 mM | Increased solubility in acidic conditions. | [1] |
| Ethanol | 2.6 mg/mL | ~6.65 mM | Soluble in alcoholic solvents. | [1] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | ~127.90 mM | Highly soluble; requires newly opened, anhydrous DMSO for best results. | |
| Phosphate-Buffered Saline (PBS) | 140 mg/mL | ~358.12 mM | High solubility; may require ultrasonication. | |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 8.0 mg/mL | ~20.46 mM |
Note: The solubility of this compound can be influenced by temperature, pH, and the presence of excipients. It is recommended to perform preliminary solubility tests for specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution for In Vitro Studies
This protocol describes the preparation of a stock solution of this compound in an aqueous vehicle.
Materials:
-
This compound powder
-
Sterile, deionized water or Water for Injection (WFI)
-
Sterile vials or tubes
-
Vortex mixer
-
Ultrasonic bath
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes and needles
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Solvent Addition: Add the calculated volume of sterile water or WFI to the powder to achieve the target concentration.
-
Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes.
-
Enhanced Dissolution (if necessary): If the powder is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes. Gentle heating (e.g., to 37°C) can also be applied, but stability at elevated temperatures should be considered.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile container. This step is crucial for removing any undissolved particles and ensuring sterility for cell-based assays.
-
Storage: Store the prepared solution at the recommended temperature (typically -20°C or -80°C for long-term storage) in tightly sealed containers to prevent evaporation and contamination.
Protocol 2: Reconstitution for In Vivo Injection (Non-Clinical)
This protocol provides a general guideline for preparing this compound for parenteral administration in animal studies. The final formulation may need to be optimized based on the specific animal model, route of administration, and desired dosage.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., saline, PBS, or a buffered solution)
-
pH meter and sterile pH adjustment solutions (e.g., sterile 0.1 M HCl or 0.1 M NaOH)
-
Sterile vials
-
Vortex mixer
-
Ultrasonic bath
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes and needles
Procedure:
-
Vehicle Selection: Choose a sterile, isotonic vehicle suitable for the intended route of administration (e.g., normal saline for intravenous or intraperitoneal injection).
-
Dissolution:
-
Weigh the required amount of this compound.
-
Add approximately 80% of the final volume of the sterile vehicle.
-
Vortex and/or sonicate until the compound is completely dissolved. As noted, solubility is significantly enhanced in PBS.
-
-
pH Adjustment (Optional but Recommended):
-
Measure the pH of the solution.
-
If necessary, adjust the pH to a physiologically compatible range (typically pH 6.5-7.5) using sterile 0.1 M HCl or 0.1 M NaOH. Add the adjustment solution dropwise while monitoring the pH.
-
-
Final Volume Adjustment: Add the sterile vehicle to reach the final desired volume.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Final Inspection and Labeling: Ensure the solution is clear and particle-free. Label the vial with the compound name, concentration, date of preparation, and storage conditions.
-
Use: Use the freshly prepared solution promptly. If storage is necessary, validate the stability under the intended storage conditions.
Visualization of Workflows and Pathways
Dissolution Workflow
Caption: Workflow for dissolving this compound for injection.
Logical Relationship of Factors Affecting Dissolution
Caption: Factors influencing the dissolution of this compound.
Safety Precautions
-
Always handle this compound powder in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Follow aseptic techniques when preparing sterile solutions to prevent microbial contamination.
-
Dispose of all waste materials in accordance with institutional and local regulations.
Disclaimer
These protocols are intended as a guide for research and development purposes only and may require optimization for specific applications. It is the responsibility of the user to validate the methods and ensure the safety and suitability of the prepared solutions for their intended use. This information is not intended for clinical use in humans.
References
Application Notes and Protocols: Sultopride Hydrochloride in Autoradiography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sultopride hydrochloride is a selective antagonist of dopamine D2 and D3 receptors, belonging to the substituted benzamide class of atypical antipsychotics.[1] Its high affinity and selectivity for these receptors make radiolabeled sultopride a valuable tool for in vitro and ex vivo autoradiography studies. Autoradiography with radiolabeled sultopride allows for the precise anatomical localization and quantification of D2/D3 receptors in the central nervous system and other tissues. This technique is instrumental in neuroscience research for understanding the distribution of these receptors in normal and pathological states, as well as in drug development for assessing the target engagement and occupancy of novel therapeutic agents.
Sultopride acts as a selective D2 and D3 receptor antagonist and has been used in Europe, Japan, and Hong Kong for the treatment of schizophrenia.[1] The primary mechanism of action of this compound involves its antagonistic activity at dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia.[2]
Principle of the Method
Autoradiography with radiolabeled this compound involves the incubation of tissue sections with the radioligand. The radiolabeled sultopride binds specifically to the D2/D3 receptors present in the tissue. After washing to remove unbound radioligand, the tissue sections are apposed to a sensitive film or a phosphor imaging plate to detect the radioactive signal. The resulting autoradiograms provide a detailed map of the receptor distribution. Quantitative analysis of the signal intensity, calibrated with radioactive standards, allows for the determination of receptor density (Bmax) and the affinity of the radioligand (Kd). Competition binding assays, where a non-labeled compound is co-incubated with the radiolabeled sultopride, can be used to determine the affinity (Ki) of the test compound for the D2/D3 receptors.
Data Presentation
Table 1: Binding Affinity of this compound for Dopamine Receptors
| Receptor Subtype | Ki (nM) | Species | Assay Conditions |
| Dopamine D2 | 18 | Rat | Competitive binding against [3H]-Spiperone |
| Dopamine D3 | 22 | Human | Competitive binding against [3H]-YM-09151-2 |
| Dopamine D4 | 7700 | Human | Competitive binding against [3H]-Spiperone |
| Dopamine D1 | >10000 | Rat | Competitive binding against [3H]-SCH23390 |
Data sourced from competitive binding assays.[3][4]
Table 2: Autoradiographic Binding Parameters for D2-like Receptor Ligands
| Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Tissue | Species |
| [3H]Sulpiride | 3.2 | 447 | Striatum | Rat |
This data is for [3H]Sulpiride, a structurally and functionally similar compound, and is provided as a reference for expected values in quantitative autoradiography.[2]
Experimental Protocols
The following protocols are adapted from established methods for autoradiography using structurally related benzamide radioligands, such as [3H]sulpiride and [125I]iodosulpride, due to a lack of specific published protocols for radiolabeled sultopride.
Protocol 1: In Vitro Receptor Autoradiography of Brain Tissue
Objective: To localize and quantify dopamine D2/D3 receptors in brain sections using radiolabeled sultopride.
Materials:
-
Radiolabeled sultopride (e.g., [3H]sultopride or [125I]sultopride)
-
Unlabeled this compound
-
Other competing ligands (e.g., haloperidol, raclopride) for non-specific binding determination
-
Cryostat
-
Microscope slides (gelatin-coated)
-
Incubation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
Autoradiography film or phosphor imaging plates and scanner
-
Radioactive standards
-
Image analysis software
Procedure:
-
Tissue Preparation:
-
Sacrifice the animal (e.g., rat, mouse) and rapidly dissect the brain.
-
Freeze the brain in isopentane cooled with liquid nitrogen.
-
Store the frozen brain at -80°C until sectioning.
-
Using a cryostat, cut 10-20 µm thick coronal or sagittal sections of the brain.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Dry the sections and store them at -80°C.
-
-
Pre-incubation:
-
Bring the slides to room temperature.
-
Pre-incubate the sections in incubation buffer for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
-
Incubation:
-
Incubate the sections with radiolabeled sultopride in fresh incubation buffer. The concentration of the radioligand should be optimized based on its specific activity and affinity (typically in the low nM range).
-
For total binding , incubate sections with the radioligand alone.
-
For non-specific binding , incubate adjacent sections with the radioligand in the presence of a high concentration (e.g., 1-10 µM) of a competing non-labeled ligand like unlabeled sultopride or haloperidol.
-
Incubate for 60-120 minutes at room temperature.
-
-
Washing:
-
After incubation, wash the slides in ice-cold wash buffer to remove unbound radioligand.
-
Perform 2-3 washes of 2-5 minutes each.
-
Perform a final quick rinse in ice-cold deionized water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Appose the dried sections with radioactive standards to an autoradiography film or a phosphor imaging plate in a light-tight cassette.
-
Exposure time will vary depending on the radioisotope and its specific activity (from days to weeks). Store at -80°C or room temperature according to the manufacturer's instructions for the detection medium.
-
-
Data Analysis:
-
Develop the film or scan the phosphor imaging plate.
-
Using image analysis software, quantify the optical density of the signal in different brain regions.
-
Generate a standard curve from the radioactive standards to convert optical density values into units of radioactivity (e.g., fmol/mg tissue).
-
Specific binding is calculated by subtracting the non-specific binding from the total binding for each region of interest.
-
Protocol 2: Competition Binding Assay using Autoradiography
Objective: To determine the affinity (Ki) of a test compound for dopamine D2/D3 receptors.
Procedure:
-
Follow the steps for In Vitro Receptor Autoradiography as described above.
-
In the Incubation step, incubate adjacent tissue sections with a fixed concentration of radiolabeled sultopride (typically at or below its Kd) and a range of concentrations of the unlabeled test compound.
-
After exposure and imaging, quantify the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
References
- 1. Autoradiographic study of 14C-sulpiride in monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Nigral dopamine autoreceptors are exclusively of the D2 type: quantitative autoradiography of [125I]iodosulpride and [125I]SCH 23982 in adjacent brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
sultopride hydrochloride stability in different buffer solutions
Disclaimer: This document provides general guidance on the stability of sultopride hydrochloride in various buffer solutions based on established principles of pharmaceutical stability testing and data from related compounds. Specific quantitative stability data for this compound is not widely available in published literature. Therefore, the information presented should be used as a reference for designing and executing your own stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound in solution?
A1: The primary factors influencing the stability of this compound in solution are pH, temperature, and light.[1] Hydrolytic degradation is a common pathway, which is often catalyzed by acidic or basic conditions.[2][3][4] Elevated temperatures can accelerate the rate of chemical degradation.[1] Exposure to light can also lead to photodegradation.
Q2: In what pH range is this compound expected to be most stable?
A2: While specific data for this compound is limited, for many pharmaceuticals, the greatest stability is often found in the neutral to slightly acidic pH range. One study on the related compound sulpiride used a mobile phase with a pH of 7 for analysis, suggesting some stability at this pH.[5][6] However, extreme pH conditions (highly acidic or alkaline) are likely to cause significant degradation.[2][3] For another benzamide, itopride hydrochloride, the pH-rate profile was studied across a pH range of 2-11.[7]
Q3: How can I assess the stability of my this compound formulation?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to assess the stability of this compound.[5][8][9] This method should be able to separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API) over time.
Q4: What are the typical conditions for a forced degradation study of this compound?
A4: Forced degradation studies, also known as stress testing, are conducted under conditions more severe than accelerated stability studies to identify potential degradation products and pathways.[4] Typical conditions include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[2][3][4]
-
Alkaline Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60°C).[2][3][4]
-
Neutral Hydrolysis: Refluxing in water.
-
Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat (e.g., 100°C).
-
Photodegradation: Exposure to UV and visible light.
Q5: I am observing unexpected peaks in my chromatogram during a stability study. What could be the cause?
A5: Unexpected peaks are likely degradation products of this compound. To confirm this, you can perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) and compare the retention times of the resulting peaks with the unknown peaks in your stability samples. This will help in identifying the degradation pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of this compound potency | The pH of the buffer solution is not optimal for stability. | Determine the pH-rate profile of this compound to identify the pH of maximum stability. Adjust the buffer pH accordingly. |
| The storage temperature is too high. | Store the solution at a lower temperature (e.g., refrigerated at 2-8°C) and monitor the stability.[10][11] | |
| The solution is exposed to light. | Protect the solution from light by using amber-colored vials or by storing it in the dark. | |
| Inconsistent stability results | The buffer capacity is insufficient, leading to pH shifts as the drug degrades. | Increase the buffer concentration to ensure it can maintain a constant pH throughout the experiment. The degradation of esmolol hydrochloride, for instance, produces an acidic moiety that acts as a secondary buffer.[12] |
| The analytical method is not stability-indicating. | Develop and validate an HPLC method that can effectively separate this compound from all potential degradation products.[8][9] | |
| Formation of precipitates in the solution | The degradation products have poor solubility in the buffer. | Characterize the degradation products and assess their solubility. Consider using a co-solvent if it does not impact the stability of the parent drug. |
| The pH of the solution has shifted into a range where the drug or its degradants are less soluble. | Monitor the pH of the solution over time and use a buffer with adequate capacity. |
Quantitative Data Summary
Table 1: Degradation Rate Constants (k) and Half-Lives (t₁/₂) of Nitazoxanide in Different pH Buffers at 40°C [13]
| pH | Buffer System | k (x 10⁻² min⁻¹) | t₁/₂ (min) |
| 0.01 | HCl | 0.5882 | 117.8 |
| 1.0 | HCl/KCl | 0.0885 | 783.1 |
| 4.0 | Acetate | 0.0689 | 1005.9 |
| 10.0 | Carbonate | 0.7418 | 93.4 |
Experimental Protocols
Protocol 1: Determination of pH-Rate Profile for this compound
1. Objective: To determine the degradation rate of this compound at various pH values to identify the pH of maximum stability.
2. Materials:
-
This compound reference standard
-
Buffer solutions: pH 2, 4, 7, 9, and 12 (e.g., phosphate, borate, or citrate buffers of known ionic strength)
-
HPLC grade water, acetonitrile, and methanol
-
Class A volumetric flasks and pipettes
-
pH meter
-
Temperature-controlled water bath or incubator
-
Validated stability-indicating HPLC method
3. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
For each pH to be tested, transfer a known volume of the stock solution into a volumetric flask and dilute with the respective buffer solution to a final concentration of approximately 1 mg/mL.
-
Place the solutions in a temperature-controlled environment (e.g., 50°C).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench the degradation by diluting the aliquot with the mobile phase to the working concentration of the HPLC assay and store at a low temperature (e.g., 4°C) until analysis.
-
Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of this compound remaining.
-
Plot the natural logarithm of the concentration of this compound versus time for each pH.
-
The slope of the resulting line will be the negative of the pseudo-first-order degradation rate constant (-k).
-
Calculate the half-life (t₁/₂) for each pH using the formula: t₁/₂ = 0.693 / k.
-
Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile.
Visualizations
Experimental Workflow for Stability Testing
Caption: Experimental workflow for determining the pH-rate profile of this compound.
Factors Affecting this compound Stability
Caption: Key factors influencing the chemical stability of this compound in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpp.com [ijrpp.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of stability indicating HPLC and HPTLC methods for determination of sulpiride and mebeverine hydrochloride in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chromatographic determination of itopride hydrochloride in the presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijtsrd.com [ijtsrd.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Stability of Refrigerated Medications at Room Temperature: Implications for Transport, Delivery, and Patient Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Refrigerated medicines stability tool – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 12. An accurate prediction of the pH change due to degradation: correction for a "produced" secondary buffering system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating Inconsistent Results with Sultopride Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during experiments with sultopride hydrochloride. By understanding the underlying factors that can influence experimental outcomes, researchers can enhance the reliability and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an atypical antipsychotic of the benzamide class.[1] Its primary mechanism of action is as a selective antagonist of dopamine D2 and D3 receptors.[1][2] This antagonism in the mesolimbic pathway is believed to be responsible for its antipsychotic effects.[2] It has been shown to have little to no affinity for serotonin (5-HT1A, 5-HT2A, 5-HT3), adrenergic (α1, α2), acetylcholine, or histamine (H1) receptors, suggesting a low potential for off-target effects at these sites.[3]
Q2: What are the key physicochemical properties of this compound I should be aware of?
Understanding the physical and chemical properties of this compound is crucial for proper handling and experimental design. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C17H27ClN2O4S | |
| Molecular Weight | 390.93 g/mol | |
| Appearance | White to beige crystalline powder | [4] |
| Stereochemistry | Racemic ((+/-)-Sultopride HCl) | [4] |
| Solubility (at room temperature) | ||
| Water | 2.0 mg/mL | [4] |
| Ethanol | 2.6 mg/mL | [4] |
| 0.1 M HCl | 7.0 mg/mL | [4] |
| Storage | Store at -20°C, desiccated |
Q3: I am observing high variability in my binding assay results. What could be the cause?
Inconsistent results in radioligand binding assays can stem from several factors. Here are some common culprits and troubleshooting steps:
-
Racemic Mixture: this compound is a racemic mixture, and its enantiomers possess different pharmacological activities. The (-)-enantiomer is the more potent form.[5] Inconsistencies can arise if the enantiomeric composition of the compound varies between batches or if not explicitly controlled for in the experimental setup.
-
Assay Conditions: The binding of sultopride is highly dependent on the presence of sodium ions.[4] Variations in the ionic strength of your assay buffer can significantly impact binding affinity. Temperature and pH can also influence ligand-receptor interactions.
-
Non-Specific Binding: High non-specific binding can obscure the specific signal. This can be caused by using too high a concentration of the radioligand or the this compound itself. Optimizing the concentration of membrane protein and ensuring thorough washing of filters can help minimize this issue.
-
Receptor State: Dopamine D2 receptors can exist in high-affinity and low-affinity states for agonists. While sultopride is an antagonist, the equilibrium between these states in your cellular preparation could potentially influence antagonist binding.
Troubleshooting Guides
Issue 1: Inconsistent Potency (IC50/EC50) in Functional Assays
Symptoms:
-
Wide variation in IC50 or EC50 values for this compound across different experimental runs.
-
Unexpectedly low or high potency compared to literature values.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Line Variability | The expression levels of dopamine D2/D3 receptors can vary between cell lines and even between passages of the same cell line. Regularly verify receptor expression levels using techniques like qPCR or Western blotting. |
| Compound Stability in Media | Benzamide structures can be susceptible to hydrolysis, especially at non-physiological pH or elevated temperatures. Prepare fresh stock solutions and dilute to the final concentration immediately before use. Avoid prolonged storage of working solutions in cell culture media. |
| Serum Protein Binding | Sultopride can bind to serum proteins like albumin, which will reduce the free concentration of the drug available to interact with the receptors.[6][7] If using serum-containing media, consider the impact of protein binding on the effective concentration. It may be necessary to perform experiments in serum-free media or to determine the extent of protein binding under your specific conditions. |
| pH of Media | The pH of your cell culture media can influence the charge state and conformation of both the drug and the receptor, potentially affecting their interaction.[8] Ensure that the pH of your media is consistent across experiments. |
Issue 2: Poor Solubility and Precipitation in Aqueous Buffers
Symptoms:
-
Visible precipitate in stock solutions or working dilutions.
-
Cloudiness in the assay buffer upon addition of this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Exceeding Solubility Limit | The aqueous solubility of this compound is moderate (2.0 mg/mL in water).[4] Ensure your stock and working solution concentrations do not exceed this limit. For higher concentrations, consider using a different solvent system, such as DMSO for the initial stock, with appropriate final dilution to avoid solvent effects in the assay. |
| pH-Dependent Solubility | The solubility of this compound is enhanced in acidic conditions (7.0 mg/mL in 0.1 M HCl).[4] If your experimental buffer has a neutral or alkaline pH, the solubility will be lower. Adjusting the pH of the buffer (if permissible for the assay) or preparing the initial dilutions in a slightly acidic vehicle may help. |
| Improper Dissolution Technique | Ensure the compound is fully dissolved. Sonication can aid in the dissolution of this compound in aqueous solutions.[9] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for the dopamine D2 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4.
-
Radioligand: [3H]-Spiperone or another suitable D2 receptor antagonist radioligand.
-
Procedure: a. In a 96-well plate, combine cell membranes (20-50 µg protein/well), a fixed concentration of [3H]-Spiperone (typically at or below its Kd), and a range of concentrations of this compound. b. For non-specific binding determination, use a high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol). c. Incubate at room temperature for 60-90 minutes. d. Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine. e. Wash the filters three times with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value for this compound and convert it to a Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for a radioligand binding assay.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. Biotransformation of sultopride in man and several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 23694-17-9 | >98% [smolecule.com]
- 5. Disposition of enantiomers of sulpiride in humans and rats | Semantic Scholar [semanticscholar.org]
- 6. Clinical impact of serum proteins on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Binding Effect of Proteins on Medications and Its Impact on Electrochemical Sensing: Antipsychotic Clozapine as a Case Study [mdpi.com]
- 8. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Sultopride Hydrochloride Concentration for Receptor Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of sultopride hydrochloride in receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound is a selective antagonist for the dopamine D2 and D3 receptors.[1] It exhibits significantly lower affinity for other dopamine receptor subtypes, such as D1 and D4, as well as for serotonin, adrenergic, histamine, and cholinergic receptors.
Q2: What is the binding affinity of this compound for its primary targets?
A2: The binding affinity of sultopride is typically reported as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The Ki values for sultopride can vary depending on the species and receptor subtype. For instance, the Ki for rat D2 receptors is reported to be 18 nM, while for human D3 receptors it is 22 nM.
Q3: What is a suitable radioligand for conducting receptor binding assays with this compound?
A3: A commonly used radioligand for dopamine D2 and D3 receptor binding assays is [3H]spiperone.[2][3][4] It is a high-affinity antagonist that can be displaced by sultopride in competition binding assays.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in water at a concentration of 2 mg/mL and can also be dissolved in DMSO. For long-term storage, it is recommended to store stock solutions at -20°C.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of this compound for dopamine receptors. These values are essential for designing competition binding assays and interpreting the results.
| Receptor Subtype | Species | Ki (nM) |
| D2 | Rat | 18 |
| D3 | Human | 22 |
| D4 | Human | 7,700 |
| D1 | Rat | >10,000 |
Experimental Protocols
Saturation Binding Assay for Dopamine D2/D3 Receptors
This protocol is designed to determine the density of receptors (Bmax) and the dissociation constant (Kd) of the radioligand.
Materials:
-
Membrane preparation from cells or tissue expressing dopamine D2/D3 receptors
-
Radioligand: [3H]spiperone
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2
-
Non-specific binding determinator: 10 µM haloperidol or unlabeled spiperone
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the radioligand ([3H]spiperone) in the assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.
-
In a 96-well plate, add a constant amount of membrane preparation (e.g., 20-50 µg of protein) to each well.
-
For total binding, add the different concentrations of the radioligand to the wells.
-
For non-specific binding, add the radioligand along with a high concentration of the non-specific binding determinator (e.g., 10 µM haloperidol).
-
Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[5]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[5]
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
Competition Binding Assay with this compound
This protocol is used to determine the binding affinity (Ki) of this compound by measuring its ability to displace a radioligand from the receptors.
Materials:
-
Same as for the saturation binding assay.
-
This compound stock solution.
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a constant amount of membrane preparation to each well.
-
Add a fixed concentration of the radioligand ([3H]spiperone), typically at or below its Kd value, to all wells.[6]
-
Add the different concentrations of this compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of an unlabeled ligand like haloperidol).
-
Incubate the plate, terminate the reaction, filter, and wash as described in the saturation binding protocol.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of sultopride that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding | 1. Radioligand concentration is too high.2. Insufficient blocking of non-specific sites.3. "Sticky" compound or radioligand.4. Inadequate washing. | 1. Use a radioligand concentration at or below its Kd.[6]2. Pre-treat filters with a blocking agent like polyethyleneimine (PEI). Include a low concentration of bovine serum albumin (BSA) in the assay buffer.3. Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the wash buffer.[7]4. Increase the number and volume of washes with ice-cold buffer. |
| Low Specific Binding Signal | 1. Low receptor density in the membrane preparation.2. Inactive receptor preparation.3. Insufficient incubation time.4. Incorrect assay buffer composition. | 1. Use a cell line with higher receptor expression or a tissue known for high receptor density. Increase the amount of membrane protein per well.2. Ensure proper storage of membrane preparations (-80°C) and avoid repeated freeze-thaw cycles.3. Perform a time-course experiment to determine the time required to reach binding equilibrium.4. Verify the pH and ionic strength of the buffer, as these can influence binding.[6] |
| Poor Reproducibility | 1. Inconsistent pipetting or sample handling.2. Temperature fluctuations during incubation.3. Incomplete filtration or washing. | 1. Use calibrated pipettes and ensure thorough mixing of reagents. Automate liquid handling steps if possible.2. Use a temperature-controlled incubator or water bath for the incubation step.3. Ensure the filtration manifold provides a consistent vacuum and that all wells are washed uniformly. |
| Sultopride Solubility Issues | 1. Precipitation of the compound at higher concentrations. | 1. Prepare fresh stock solutions. If using DMSO, ensure the final concentration in the assay does not exceed 1% to avoid solvent effects. Consider using a buffer with a slightly different pH if the compound's solubility is pH-dependent. |
Visualizations
References
- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)-sulpiride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of 3H-spiperone and 3H-(-)-sulpiride to dopamine D2 receptors in rat striatal membranes: methodological considerations and demonstration of the identical nature of the binding sites for the two ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A low dosage of the dopamine D2-receptor antagonist sulpiride affects effort allocation for reward regardless of trait extraversion - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of sultopride hydrochloride in storage
Welcome to the technical support center for sultopride hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimentation. Below you will find troubleshooting guides and frequently asked questions to address common stability concerns.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store it under desiccated conditions. For short-term storage (days to weeks), a dry and dark environment at 0-4°C is suitable. For long-term storage (months to years), the compound should be kept at -20°C.
Q2: My this compound solution appears discolored. What could be the cause?
A2: Discoloration of a this compound solution can be an indicator of degradation. As a benzamide derivative, this compound is susceptible to degradation pathways such as hydrolysis and oxidation, which can be accelerated by exposure to light, elevated temperatures, or non-optimal pH conditions. It is crucial to investigate the purity of the discolored solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q3: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could they be?
A3: Unexpected peaks in your chromatogram likely represent degradation products, impurities from the synthesis process, or contaminants from your experimental setup. This compound, containing amide and ether linkages, is prone to hydrolytic and oxidative degradation. To identify these unknown peaks, techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) can be employed to determine the molecular weights of the degradation products and elucidate their structures.
Q4: How can I minimize the degradation of this compound in my experimental solutions?
A4: To minimize degradation in solution, consider the following best practices:
-
pH Control: Maintain the pH of your solution within a stable range. For many benzamides, slightly acidic to neutral pH is often optimal. It is advisable to perform a pH stability study to determine the ideal range for your specific experimental conditions.
-
Light Protection: Protect your solutions from light by using amber vials or covering your glassware with aluminum foil, as photolytic degradation can occur.
-
Temperature Control: Keep your solutions at the lowest practical temperature for your experiment. Avoid prolonged exposure to elevated temperatures.
-
Use of Antioxidants: If oxidative degradation is a concern, consider the addition of antioxidants to your formulation. However, compatibility and potential interference with your experiments must be evaluated.
-
Fresh Preparation: Prepare solutions fresh whenever possible and avoid long-term storage of solutions unless their stability has been thoroughly established.
Troubleshooting Guide: Degradation Issues
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency in stored solid this compound | Improper storage conditions (exposure to moisture or high temperatures). | Ensure storage in a desiccator at the recommended temperature (-20°C for long-term, 0-4°C for short-term). |
| Appearance of new peaks in the chromatogram of a stored solution | Hydrolysis, oxidation, or photolysis. | Prepare fresh solutions for each experiment. If solutions must be stored, conduct a stability study to determine acceptable storage duration and conditions (temperature, light exposure, pH). |
| Inconsistent results between experimental replicates | Ongoing degradation of the stock or working solutions. | Prepare a fresh stock solution from solid material. Analyze the stability of the solution over the time course of your experiment. |
| Precipitation in the this compound solution | pH shift leading to the formation of the less soluble free base or a salt of a degradation product. | Check and adjust the pH of the solution. Ensure the buffer capacity is sufficient to maintain the desired pH. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. Note: These conditions are based on general guidelines for pharmaceuticals and may need to be optimized for this compound.
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M sodium hydroxide before analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 2 hours. Neutralize a sample with 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid powder and the stock solution at 60°C for 48 hours in a temperature-controlled oven.
-
Photolytic Degradation: Expose the solid powder and the stock solution to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) in a photostability chamber.
3. Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
Stability-Indicating HPLC Method (Example)
This is an exemplary HPLC method that can be used as a starting point for developing a validated stability-indicating method for this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a pH-controlled aqueous buffer (e.g., phosphate or acetate buffer). A gradient elution may be necessary to separate all degradation products. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by a UV scan). |
| Injection Volume | 10 µL |
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Technical Support Center: Sultopride Hydrochloride in Neuronal Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sultopride hydrochloride in neuronal culture experiments. This resource addresses potential off-target effects and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antipsychotic medication belonging to the substituted benzamide class.[1] Its primary therapeutic effect is achieved through the selective antagonism of dopamine D2 and D3 receptors.[1] By blocking these receptors, particularly in the mesolimbic pathway, sultopride reduces the overactivity of dopamine, which is associated with the positive symptoms of schizophrenia.[1]
Q2: Are there known off-target binding sites for this compound in neuronal cultures?
While sultopride is highly selective for D2/D3 receptors, some evidence suggests potential interactions with other neuronal targets. These may include:
-
Serotonin 5-HT3 Receptors: Some studies have indicated a degree of affinity for this receptor subtype, which could contribute to its overall therapeutic profile.[1]
-
Sigma-1 Receptors: Research has shown an interaction between sultopride and sigma-1 receptor ligands, suggesting a potential modulatory role.[2] However, direct binding affinity data in neuronal cultures is limited.
-
Voltage-Gated Calcium Channels (VGCCs): Structurally similar benzamide antipsychotics, like sulpiride, have been shown to inhibit L-type calcium channels.[3] Other dopamine D2 receptor antagonists also demonstrate inhibitory effects on N-type and P/Q-type calcium channels. Therefore, it is plausible that sultopride could have off-target effects on various VGCCs in neurons.
Q3: What are the potential functional consequences of these off-target effects in my neuronal culture experiments?
Off-target interactions can lead to unexpected experimental outcomes. Potential consequences include:
-
Alterations in Neuronal Excitability: Blockade of voltage-gated calcium channels can significantly impact action potential firing, neurotransmitter release, and calcium-dependent signaling pathways.
-
Modulation of Synaptic Transmission: Interactions with 5-HT3 and sigma-1 receptors can influence synaptic plasticity and network activity.
-
Changes in Cell Viability: At higher concentrations, off-target effects or even exaggerated primary pharmacology could lead to cytotoxicity. It is crucial to determine the therapeutic window for your specific neuronal culture model.
Troubleshooting Guides
Issue 1: Unexpected Changes in Neuronal Firing or Calcium Signaling
Symptoms:
-
Altered spontaneous firing rates in multielectrode array (MEA) recordings.
-
Changes in evoked action potential waveforms in patch-clamp recordings.
-
Dampened or enhanced calcium transients in response to stimulation.
Possible Cause:
-
Off-target blockade of voltage-gated calcium channels (L-type, N-type, P/Q-type).
Troubleshooting Steps:
-
Concentration-Response Analysis: Perform a detailed concentration-response curve for sultopride in your assay to identify the lowest effective concentration for D2/D3 receptor antagonism and the threshold for observing off-target effects.
-
Pharmacological Blockade: Use specific blockers for different calcium channel subtypes to determine if the observed effects are mediated by a particular channel.
-
Whole-Cell Patch-Clamp Electrophysiology: Directly measure the effect of sultopride on calcium channel currents using the protocol provided below.
Issue 2: Inconsistent or Unexplained Effects on Synaptic Plasticity
Symptoms:
-
Difficulty in inducing long-term potentiation (LTP) or long-term depression (LTD).
-
Variability in synaptic responses upon repeated stimulation.
Possible Cause:
-
Modulation of sigma-1 receptors, which are known to influence synaptic plasticity.
Troubleshooting Steps:
-
Co-application with Sigma-1 Ligands: Investigate if the effects of sultopride can be modulated by co-application with a known sigma-1 receptor agonist or antagonist.
-
Radioligand Binding Assay: Perform competitive binding assays with a radiolabeled sigma-1 receptor ligand and increasing concentrations of sultopride on neuronal membrane preparations to determine binding affinity.
Issue 3: Decreased Cell Viability or Signs of Neurotoxicity
Symptoms:
-
Reduced cell density in culture wells.
-
Increased lactate dehydrogenase (LDH) release into the culture medium.
-
Decreased metabolic activity as measured by an MTT assay.
Possible Cause:
-
Cytotoxicity due to high concentrations of sultopride or off-target effects.
Troubleshooting Steps:
-
Determine the EC50 for Cytotoxicity: Use a cell viability assay, such as the MTT assay (protocol provided below), to determine the concentration of sultopride that reduces cell viability by 50%.
-
Time-Course Experiment: Assess cell viability at different time points of sultopride exposure (e.g., 24, 48, 72 hours) to understand the kinetics of any potential toxic effects.
-
Use a Lower Concentration Range: If cytotoxicity is observed at concentrations required for the primary pharmacological effect, consider if a lower concentration can be used or if the experimental endpoint can be measured at an earlier time point.
Quantitative Data Summary
| Parameter | Receptor/Channel | Value | Species/System | Reference |
| On-Target Affinity | ||||
| KD | Dopamine D2 Receptor | 5.8 nM | Rat Striatum | |
| Potential Off-Target Interactions (Qualitative) | ||||
| Interaction | 5-HT3 Receptor | Observed affinity | General | [1] |
| Interaction | Sigma-1 Receptor | Potentiation of D2 antagonist effects | In vivo (mice) | [2] |
| Inhibition | L-type Calcium Channel | Observed with sulpiride (1-10 µM) | PC12 cells | [3] |
Note: Quantitative data for off-target binding of sultopride in neuronal cultures is limited. The data presented for similar compounds should be considered indicative and requires experimental validation for sultopride.
Experimental Protocols
Protocol 1: Assessing Neuronal Viability using MTT Assay
This protocol provides a method to determine the cytotoxic effects of this compound on primary neuronal cultures.
Materials:
-
Primary neuronal cultures in 96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating: Seed primary neurons in a 96-well plate at a desired density and culture for the appropriate duration to allow for maturation.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of sultopride. Include a vehicle control (medium without sultopride).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the logarithm of the sultopride concentration to determine the IC50 value for cytotoxicity.
Protocol 2: Whole-Cell Patch-Clamp Recording of Voltage-Gated Calcium Channel Currents
This protocol outlines the procedure to directly measure the effects of sultopride on voltage-gated calcium channel currents in cultured neurons.
Materials:
-
Cultured neurons on coverslips
-
Patch-clamp rig with amplifier, data acquisition system, and microscope
-
Borosilicate glass capillaries for pipette pulling
-
External solution (containing, in mM: 140 TEA-Cl, 10 BaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with TEA-OH)
-
Internal solution (containing, in mM: 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with CsOH)
-
This compound stock solution
Procedure:
-
Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.
-
Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtaining a Gigaseal: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Recording Baseline Currents: Clamp the cell at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit calcium channel currents. Record stable baseline currents.
-
Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Recording Post-Drug Currents: After the drug has reached the cell, repeat the voltage-step protocol to record the calcium channel currents in the presence of sultopride.
-
Washout: Perfuse the chamber with the drug-free external solution to observe any reversal of the effect.
-
Data Analysis: Measure the peak amplitude of the calcium currents before, during, and after sultopride application. Calculate the percentage of inhibition for each concentration to generate a concentration-response curve and determine the IC50.
Visualizations
Caption: Troubleshooting workflow for sultopride off-target effects.
Caption: Potential off-target effect of sultopride on calcium signaling.
References
Technical Support Center: Enhancing Sultopride Hydrochloride Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sultopride hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with its poor in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low?
A1: The poor oral bioavailability of sultopride, often cited as around 20-30%, is attributed to several key factors.[1][2] According to the Biopharmaceutical Classification System (BCS), sultopride is classified as a Class IV drug, meaning it possesses both low aqueous solubility and low intestinal permeability.[1][3][4]
Key contributing factors include:
-
Poor Solubility: It is sparingly soluble in water, which limits its dissolution in the gastrointestinal (GI) fluid, a prerequisite for absorption.[1]
-
Limited Permeability: Its ability to pass through the intestinal wall into the bloodstream is inherently low.[1][4]
-
P-glycoprotein (P-gp) Efflux: Sultopride is a substrate for the P-gp efflux pump, an active transporter protein located in the intestinal epithelium.[4][5][6] This pump actively transports the drug back into the GI lumen after absorption, further reducing its net uptake.
-
Site-Specific Absorption: Evidence suggests that sultopride has a specific absorption window, primarily in the upper gastrointestinal tract, which can limit the time available for absorption.[1][4][7][8]
Q2: My in vivo study shows poor exposure of sultopride. What are the initial troubleshooting steps?
A2: If you are observing low plasma concentrations of sultopride in your animal studies, a systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause of the issue.
Formulation Strategies & Experimental Data
Q3: What formulation strategies have proven effective for enhancing sultopride bioavailability?
A3: Several advanced formulation strategies have been successfully employed to overcome the solubility and permeability limitations of sultopride. The most prominent approaches involve lipid-based nanoparticle systems and specialized tablet formulations.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These systems encapsulate the drug in a solid lipid core, which can enhance absorption through various mechanisms, including improved dissolution, protection from degradation, and potential inhibition of P-gp efflux.[9][10][11]
-
Nanolipospheres (LPS): These are composed of a hydrophobic core and a phospholipid shell, combining the advantages of SLNs and liposomes to improve encapsulation efficiency, permeability, and bioavailability.[1][12]
-
Fast Orally Disintegrating Tablets (FDTs): This approach aims to achieve rapid disintegration in the oral cavity or stomach, leading to faster dissolution and potentially bypassing P-gp efflux mechanisms in the lower intestine.[4][5][13][14]
Q4: Can you provide comparative data on the pharmacokinetic improvements from these strategies?
A4: Yes. The following tables summarize key pharmacokinetic parameters from studies that have successfully improved the oral bioavailability of sultopride in animal models.
Table 1: Pharmacokinetic Parameters of Sultopride Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) | Reference |
|---|---|---|---|---|---|
| Free Sultopride Suspension | 185.34 ± 21.65 | 4.0 ± 0.5 | 1105.74 ± 154.32 | 100 | [1] |
| Sultopride Nanolipospheres (SUL-LPS) | 452.16 ± 48.71 | 6.0 ± 1.0 | 3754.28 ± 410.26 | 339.5 |[1] |
Table 2: Pharmacokinetic Parameters of Sultopride Formulations in Rabbits
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋∞ (µg·h/mL) | Relative Bioavailability (%) | Reference |
|---|---|---|---|---|---|
| Commercial Product (Dogmatil®) | 0.49 ± 0.05 | 1.0 ± 0.0 | 0.94 ± 0.13 | 100 | [14] |
| Optimized Fast Disintegrating Tablet (SUL-FDT) | 2.51 ± 0.18 | 0.5 ± 0.0 | 8.76 ± 0.34 | 931.6 ± 36.5 |[14] |
Troubleshooting & Protocols
Q5: We suspect P-gp efflux is limiting our drug's absorption. How can we investigate this?
A5: P-gp mediated efflux is a significant barrier for sultopride.[4][5][6] The mechanism involves the transporter binding to the drug intracellularly and actively pumping it back into the intestinal lumen, thereby reducing net absorption. Formulating with excipients that have P-gp inhibitory effects can be a key strategy.[15][16][17]
To investigate P-gp involvement, you can perform an ex vivo intestinal permeability study using the everted sac model, comparing the transport of your sultopride formulation with and without a known P-gp inhibitor (e.g., verapamil). A significant increase in drug transport in the presence of the inhibitor would confirm P-gp's role.
Q6: Can you provide a general protocol for preparing Solid Lipid Nanoparticles (SLNs)?
A6: Certainly. The ultrasonic melt-emulsification method is a common and effective technique for preparing sultopride-loaded SLNs.[10][11]
Experimental Protocol: Preparation of Sultopride-Loaded SLNs by Ultrasonic Melt-Emulsification
-
Lipid Phase Preparation:
-
Weigh the selected solid lipid (e.g., stearic acid, Compritol® 888 ATO) and this compound. A typical drug-to-lipid ratio to start with is 1:5 (w/w).
-
Heat the mixture in a beaker to approximately 10°C above the lipid's melting point until a clear, homogenous molten liquid is formed.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of a surfactant (e.g., Tween® 80, Poloxamer 188) at a concentration of 1-2% (w/v).
-
Heat the surfactant solution to the same temperature as the molten lipid phase.
-
-
Emulsification:
-
Add the hot molten lipid phase dropwise into the hot aqueous surfactant solution under continuous stirring.
-
Immediately subject the coarse emulsion to high-energy dispersion using a probe sonicator for 3-5 minutes to form a nanoemulsion.
-
-
Nanoparticle Solidification:
-
Quickly transfer the hot nanoemulsion into an equal volume of cold deionized water (2-4°C) under gentle magnetic stirring.
-
Maintain stirring for 10-15 minutes to allow for the complete solidification of the lipid nanoparticles.
-
-
Characterization:
-
Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the entrapment efficiency (EE%) and drug loading (DL%) by separating the free drug from the SLNs (e.g., via ultracentrifugation) and quantifying the drug in the supernatant and/or nanoparticles using a validated HPLC method.
-
References
- 1. Precisely Fabricated Sulpiride-Loaded Nanolipospheres with Ameliorated Oral Bioavailability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming the Drawbacks of Sulpiride by Means of New Crystal Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Low Oral Bioavailability of Sulpiride via Fast Orally Disintegrating Tablets: Formulation, Optimization and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Low Oral Bioavailability of Sulpiride via Fast Orally Disintegrating Tablets: Formulation, Optimization and In Vivo Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. b.aun.edu.eg [b.aun.edu.eg]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel sulpiride-loaded solid lipid nanoparticles with enhanced intestinal permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel sulpiride-loaded solid lipid nanoparticles with enhanced intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Precisely Fabricated Sulpiride-Loaded Nanolipospheres with Ameliorated Oral Bioavailability and Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Enhancing the Low Oral Bioavailability of Sulpiride via Fast Orally Disintegrating Tablets: Formulation, Optimization and In Vivo Characterization | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 17. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
Technical Support Center: Refining Experimental Protocols Using Sultopride Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals working with sultopride hydrochloride. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of the dopamine D2 and D3 receptors.[1] Its antipsychotic effects are primarily attributed to its ability to block these receptors in the mesolimbic pathway of the brain, thereby reducing dopaminergic overactivity associated with psychosis.[2]
Q2: What are the key physical and chemical properties of this compound relevant to experimental work?
A2: this compound is a white to beige powder. Key properties for experimental use are summarized in the table below. It is important to note its solubility in different solvents to ensure proper stock solution preparation.
Q3: How should I prepare and store this compound stock solutions?
A3: For in vitro experiments, this compound can be dissolved in sterile water or DMSO.[3] Due to its light sensitivity, it is recommended to store stock solutions in amber vials or wrapped in foil at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[3] Before use in cell culture, it is advisable to filter-sterilize the working solution through a 0.22 µm filter.[3]
Q4: What are the known off-target effects of sultopride?
A4: While sultopride is highly selective for D2 and D3 receptors, some studies suggest it may have a clinically relevant affinity for the GHB receptor.[1] It exhibits little to no affinity for serotonin (5-HT1A, 5-HT2A, 5-HT3), adrenaline (α1, α2), acetylcholine, or histamine H1 receptors.
Experimental Protocols & Data
This section provides detailed methodologies for key experiments involving this compound, along with relevant quantitative data to guide your experimental design.
In Vitro Assays
1. Cell Viability Assay (MTT/XTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on a specific cell line and establish a non-toxic concentration range for functional assays.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., HEK293, SH-SY5Y, or a cell line endogenously or recombinantly expressing dopamine D2 receptors) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A typical starting range is from 0.1 µM to 100 µM.
-
Incubation: Replace the old medium with the medium containing different concentrations of this compound and incubate for 24-72 hours.
-
MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
2. Dopamine D2 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the dopamine D2 receptor or from brain tissue (e.g., rat striatum).
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Competition Binding: Incubate the membranes with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]-spiperone or [³H]-raclopride) and increasing concentrations of unlabeled this compound.
-
Incubation: Incubate at room temperature for 60-90 minutes.
-
Filtration: Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
3. cAMP Assay for Gi-Coupled D2 Receptors
-
Objective: To measure the functional antagonism of this compound at the Gi-coupled dopamine D2 receptor by quantifying its ability to reverse agonist-induced inhibition of cyclic AMP (cAMP) production.
-
Methodology:
-
Cell Culture: Use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).
-
Cell Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Antagonist Treatment: Add varying concentrations of this compound and incubate for 15-30 minutes.
-
Agonist Challenge: Stimulate the cells with a D2 receptor agonist (e.g., quinpirole) in the presence of forskolin (an adenylyl cyclase activator) to induce a measurable level of cAMP.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the this compound concentration to generate a dose-response curve and determine the IC50 value for the reversal of agonist-induced cAMP inhibition.
-
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Assay Type |
| Ki (D2 Receptor) | 18 nM | Rat | Radioligand Binding ([³H]-Spiperone) |
| Ki (D3 Receptor) | 22 nM | Human | Radioligand Binding ([³H]-YM-09151-2) |
| Ki (D4 Receptor) | 7.7 µM | Human | Radioligand Binding ([³H]-Spiperone) |
| KD (D2 Receptor) | 5.8 nM | Rat Striatum | [³H]-Sultopride Binding[4] |
| IC50 (vs. [³H]-Spiperone) | Varies by study | Rat Striatum | Radioligand Binding |
In Vivo Studies
Animal Model of Schizophrenia (Apomorphine-Induced Hyperactivity)
-
Objective: To assess the antipsychotic-like efficacy of this compound by measuring its ability to inhibit hyperactivity induced by a dopamine agonist.
-
Methodology:
-
Animals: Use male Sprague-Dawley or Wistar rats (200-250 g).
-
Acclimation: Allow animals to acclimate to the testing environment (e.g., open-field arena) for at least 30 minutes before the experiment.
-
Sultopride Administration: Administer this compound (e.g., 10, 20, 40 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) route.
-
Apomorphine Challenge: After a pre-treatment period (e.g., 30-60 minutes), administer apomorphine (a dopamine agonist, e.g., 0.5-1.5 mg/kg, s.c.) to induce hyperlocomotion.
-
Behavioral Assessment: Immediately place the animals in the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for 30-60 minutes using an automated activity monitoring system.
-
Data Analysis: Compare the locomotor activity of sultopride-treated groups with the vehicle- and apomorphine-treated control groups.
-
Effective Dose Ranges in Animal Models
| Animal Model | Species | Effective Dose Range (mg/kg) | Route of Administration | Behavioral Outcome |
| Apomorphine-induced stereotypy | Rat | 20-80 | i.p. | Inhibition of stereotyped behavior |
| Conditioned avoidance response | Rat | 10-40 | i.p. | Inhibition of avoidance response |
| Catalepsy induction | Rat | >100 | i.p. | Low cataleptic potential at therapeutic doses |
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in receptor binding assay | - Non-specific binding of radioligand to filters or membranes.- Insufficient washing.- Radioligand degradation. | - Pre-soak filters in a blocking agent (e.g., 0.5% polyethyleneimine).- Optimize washing steps (increase volume and/or number of washes).- Use fresh, high-quality radioligand. Check for radiochemical purity. |
| Low signal in cAMP assay (Gi-coupled) | - Insufficient stimulation by forskolin.- Low receptor expression in cells.- Rapid degradation of cAMP. | - Optimize forskolin concentration to achieve a robust, but not maximal, cAMP signal.- Use a cell line with higher D2 receptor expression or consider transient transfection.- Ensure a phosphodiesterase inhibitor (e.g., IBMX) is included in the assay buffer.[3] |
| High variability between replicate wells | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Unexpected cytotoxicity | - this compound concentration is too high.- Solvent (e.g., DMSO) toxicity.- Instability of the compound in culture medium. | - Perform a dose-response cytotoxicity assay to determine the non-toxic concentration range.- Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).- Prepare fresh solutions for each experiment and minimize exposure to light. |
In Vivo Study Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of behavioral effect | - Insufficient dose of this compound.- Inappropriate route of administration or timing.- Animal strain variability. | - Perform a dose-response study to determine the optimal effective dose.- Consider the pharmacokinetic profile of sultopride to optimize the pre-treatment time.- Ensure the use of a consistent and appropriate animal strain known to be responsive. |
| Excessive sedation or motor impairment | - Dose of this compound is too high.- Off-target effects at high concentrations. | - Reduce the dose of this compound.- Conduct a rotarod test or other motor coordination assays to assess for non-specific motor effects. |
| High variability in behavioral data | - Inconsistent handling of animals.- Environmental stressors.- Circadian rhythm effects. | - Handle all animals consistently and gently.- Ensure a quiet and controlled testing environment.- Conduct experiments at the same time of day to minimize variability due to circadian rhythms. |
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling and its modulation by this compound.
Experimental Workflow for In Vitro Antagonism Assay
Caption: A typical workflow for an in vitro this compound antagonism assay.
Troubleshooting Logic Diagram for In Vitro Assays
Caption: A logic diagram for troubleshooting common issues in in vitro experiments.
References
- 1. Sultopride - Wikipedia [en.wikipedia.org]
- 2. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 3. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Characteristics of [3H]sultopride binding to rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity Sultopride Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of high-purity sultopride hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing high-purity this compound?
A1: The primary challenges in synthesizing high-purity this compound revolve around minimizing impurities, maximizing yield, and achieving effective purification and crystallization. Key issues include:
-
Incomplete Reactions: The amidation reaction between the carboxylic acid derivative and the amine may not go to completion, leaving unreacted starting materials that are difficult to remove.
-
Side Reactions: Several side reactions can occur, leading to the formation of structurally similar impurities that are challenging to separate from the final product.
-
Hydrolysis: The benzamide functional group can be susceptible to hydrolysis under certain pH and temperature conditions, leading to the formation of the corresponding carboxylic acid.[1][2][3]
-
Purification and Crystallization: The final purification of this compound to achieve high purity (e.g., >99.5%) can be difficult due to the presence of closely related impurities and the need to select an appropriate solvent system for crystallization.
Q2: What are the potential process-related impurities in the synthesis of this compound?
A2: While a definitive list of all possible impurities is not exhaustively documented in publicly available literature, based on the general synthesis of substituted benzamides, the following impurities can be anticipated:
-
Unreacted Starting Materials:
-
2-methoxy-5-(ethylsulfonyl)benzoic acid
-
N-[(1-ethyl-2-pyrrolidinyl)methyl]amine
-
-
Side-Reaction Products:
-
Reagent-Related Impurities: Impurities originating from the starting materials or reagents used in the synthesis.
Q3: How can I monitor the progress of the reaction and the formation of impurities?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for monitoring the progress of the reaction and detecting impurities.[4][5] A well-developed HPLC method can separate the starting materials, the sultopride product, and various impurities, allowing for in-process control. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative monitoring of the reaction.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Optimize reaction time and temperature. Monitor the reaction by HPLC until the starting materials are consumed. | Insufficient time or temperature may lead to an incomplete reaction. |
| Poor Quality of Reagents | Ensure the purity and dryness of starting materials and solvents. | Impurities or moisture in the reagents can lead to side reactions and reduced yield. |
| Suboptimal Stoichiometry | Experiment with slight variations in the molar ratios of the reactants. | The optimal ratio of the carboxylic acid derivative to the amine may not be exactly 1:1. |
| Product Loss During Work-up | Optimize the extraction and washing steps to minimize loss of product into the aqueous phase. Ensure the pH is appropriately controlled during extractions. | This compound has some water solubility, and improper work-up can lead to significant product loss. |
Issue 2: High Levels of Impurities in the Crude Product
| Potential Cause | Troubleshooting Step | Rationale |
| Formation of N,N-Diacylated Impurity | Control the stoichiometry carefully, avoiding a large excess of the activated benzoic acid derivative. Add the activated acid portion-wise or via slow addition to the amine solution.[6] | This minimizes the concentration of the acylating agent, favoring the desired mono-acylation. |
| Hydrolysis of the Amide Bond | Avoid excessively acidic or basic conditions during work-up and purification, especially at elevated temperatures.[1][2] | The amide bond in sultopride can be cleaved under harsh pH conditions. |
| Presence of Unreacted Starting Materials | Ensure the reaction goes to completion by optimizing reaction conditions (time, temperature). Use an appropriate purification method (e.g., recrystallization, column chromatography) to remove unreacted starting materials. | Incomplete conversion is a common source of impurities. |
Issue 3: Difficulty in Purifying this compound to >99.5% Purity
| Potential Cause | Troubleshooting Step | Rationale |
| Ineffective Recrystallization | Screen a variety of solvent systems for recrystallization. Common solvents for benzamides include ethanol, methanol, acetone, and ethyl acetate, as well as solvent/anti-solvent systems like hexane/acetone or hexane/THF.[7][8] | The choice of solvent is critical for effective purification by crystallization. |
| Co-crystallization of Impurities | If impurities have very similar structures and properties to sultopride, consider using column chromatography for purification prior to the final crystallization step. | Structurally related impurities can be difficult to remove by crystallization alone. |
| Residual Solvents | After filtration, dry the purified this compound under vacuum at an appropriate temperature to remove residual solvents. | Inadequate drying can leave solvent impurities in the final product. |
Experimental Protocols
Key Experiment: Recrystallization for High-Purity this compound
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system and conditions should be determined experimentally.
Objective: To purify crude this compound to a purity of ≥99.5%.
Materials:
-
Crude this compound
-
Candidate recrystallization solvents (e.g., absolute ethanol, methanol, isopropanol, acetone, ethyl acetate)
-
Anti-solvents (e.g., n-hexane, diethyl ether)
-
Activated carbon (optional)
-
Heating mantle with magnetic stirrer
-
Erlenmeyer flasks
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum source
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat to boiling for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Process Flow for this compound Synthesis and Purification
Caption: Workflow for the synthesis and purification of high-purity this compound.
Data Presentation
Table 1: Potential Impurities and their Origin
| Impurity Name | Potential Origin | Recommended Analytical Technique |
| 2-methoxy-5-(ethylsulfonyl)benzoic acid | Unreacted starting material or hydrolysis of product | HPLC, LC-MS |
| N-[(1-ethyl-2-pyrrolidinyl)methyl]amine | Unreacted starting material | HPLC, GC-MS |
| N,N-Diacylated Impurity | Side reaction (over-acylation) | HPLC, LC-MS, NMR |
| Residual Solvents | Incomplete drying of the final product | GC-HS (Headspace Gas Chromatography) |
Troubleshooting Decision Tree for Low Purity
Caption: Decision tree for troubleshooting low purity in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. geocities.ws [geocities.ws]
- 3. Amide - Wikipedia [en.wikipedia.org]
- 4. Simultaneous determination of sulpiride and mebeverine by HPLC method using fluorescence detection: application to real human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of stability indicating HPLC and HPTLC methods for determination of sulpiride and mebeverine hydrochloride in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of Sultopride Hydrochloride and Amisulpride for Researchers and Drug Development Professionals
An in-depth guide to the pharmacological, pharmacokinetic, and clinical profiles of two structurally related benzamide antipsychotics, supported by experimental data and detailed methodologies.
Introduction
Sultopride hydrochloride and amisulpride are both substituted benzamide derivatives that exhibit atypical antipsychotic properties through their selective antagonism of dopamine D2 and D3 receptors. Despite their structural similarities, nuanced differences in their receptor affinity, pharmacokinetic profiles, and clinical effects warrant a detailed comparative analysis for researchers and professionals in drug development. This guide provides a comprehensive overview of their mechanisms of action, supported by quantitative data, experimental protocols, and visual representations of key pathways and workflows.
Mechanism of Action: A Tale of Two Dopamine Antagonists
Both sultopride and amisulpride exert their primary therapeutic effects by blocking dopamine D2 and D3 receptors. However, the subtleties in their receptor interactions and dose-dependent effects contribute to their distinct clinical profiles.
Amisulpride is characterized by a unique dose-dependent mechanism. At low doses (typically 50-300 mg/day), it preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopaminergic transmission.[1] This action is believed to underlie its efficacy in treating negative symptoms of schizophrenia and depressive symptoms.[2][3][4] At higher doses (400-1200 mg/day), amisulpride acts as a potent antagonist of postsynaptic D2 and D3 receptors, particularly in the limbic system, which accounts for its antipsychotic effects on positive symptoms.[1][5][6]
This compound also functions as a selective D2 and D3 receptor antagonist.[7][8] Some evidence suggests it may also have a degree of affinity for serotonin 5-HT3 receptors, which could contribute to its overall therapeutic profile.[9] Unlike the well-defined dose-dependent effects of amisulpride, the clinical implications of varying sultopride doses are less clearly delineated in the available literature. One study in rats suggested that sultopride affects striatal and limbic dopamine receptors equally, whereas sulpiride (a close structural analog of amisulpride) shows a preference for the limbic system.[10] This difference in regional dopamine receptor blockade may have implications for the incidence of extrapyramidal side effects.
dot
Pharmacodynamic Profile: Receptor Binding Affinity
The binding affinities of sultopride and amisulpride for dopamine D2 and D3 receptors have been quantified in vitro, providing a basis for comparing their potency. Amisulpride generally demonstrates a higher affinity for both receptor subtypes.
| Compound | Receptor | IC50 (nM) | Reference |
| Amisulpride | D2 | 27 | [4] |
| D3 | 3.6 | [4] | |
| Sultopride | D2 | 120 | [4] |
| D3 | 4.8 | [4] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological process.
Experimental Protocol: In Vitro Dopamine D2 and D3 Receptor Binding Assay
The determination of IC50 values for sultopride and amisulpride at dopamine D2 and D3 receptors typically involves a competitive radioligand binding assay. The following is a generalized protocol based on methodologies described in the literature.[2][11][12]
Objective: To measure the binding affinity of this compound and amisulpride for human dopamine D2 and D3 receptors.
Materials:
-
Cell lines stably expressing human recombinant D2 or D3 receptors (e.g., HEK-293 or Sf9 cells).
-
Radioligand with high affinity for D2 and D3 receptors (e.g., [³H]spiperone or [³H]nemonapride).
-
This compound and amisulpride of known concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with physiological salts).
-
96-well microplates.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Cells expressing the target receptors are harvested and homogenized. The cell membranes are isolated through centrifugation and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined.
-
Binding Assay: A fixed concentration of the radioligand and varying concentrations of the test compounds (sultopride or amisulpride) are incubated with the prepared cell membranes in the microplates.
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The filters are washed with cold assay buffer to remove any non-specifically bound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known D2/D3 antagonist) from the total binding. The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
dot
Pharmacokinetic Profiles
A comprehensive comparison of the pharmacokinetic profiles of sultopride and amisulpride is crucial for understanding their absorption, distribution, metabolism, and excretion, which in turn influences dosing regimens and potential drug-drug interactions.
| Parameter | Amisulpride | This compound |
| Bioavailability | ~48% | Data in humans is limited; likely low and variable based on related compounds. |
| Protein Binding | Low (~17%) | Data in humans is limited. |
| Metabolism | Minimally metabolized. | Undergoes hepatic metabolism.[9] |
| Elimination Half-life | ~12 hours | Data in humans is limited; animal studies suggest a relatively short half-life. |
| Excretion | Primarily renal, as unchanged drug. | Primarily renal.[9] |
Note: Pharmacokinetic data for this compound in humans is not as extensively documented in publicly available literature as for amisulpride. The information provided for sultopride is based on general statements and data from animal studies.
Clinical Efficacy and Safety Profile
While direct head-to-head clinical trials are scarce, the available evidence from studies comparing each drug to other antipsychotics or placebo provides insights into their relative efficacy and safety.
Amisulpride:
-
Efficacy: Amisulpride has demonstrated efficacy in treating both positive and negative symptoms of schizophrenia.[1][6] It has shown comparable efficacy to other atypical antipsychotics like olanzapine and risperidone, and superior efficacy to ziprasidone in some studies.[13] At low doses, it is also effective in treating dysthymia.[3]
-
Safety and Tolerability: Amisulpride is generally well-tolerated.[6] Compared to conventional antipsychotics, it is associated with a lower incidence of extrapyramidal symptoms (EPS).[6] However, it is known to cause hyperprolactinemia. Weight gain is generally less pronounced with amisulpride compared to olanzapine and risperidone.[13]
This compound:
-
Efficacy: Sultopride is used for the treatment of schizophrenia and in the management of agitation and aggression in psychotic patients.[9] Clinical studies have shown its effectiveness in improving symptoms in this patient population.[14]
-
Safety and Tolerability: The side effect profile of sultopride is similar to other benzamides and includes the potential for extrapyramidal symptoms, sedation, and hyperprolactinemia.[9][14]
Summary and Conclusion
This compound and amisulpride are both effective atypical antipsychotics with a selective affinity for dopamine D2 and D3 receptors. Amisulpride is distinguished by its well-characterized dose-dependent effects, with low doses targeting negative and depressive symptoms and higher doses addressing positive psychotic symptoms. Preclinical data suggests amisulpride has a higher affinity for D2 and D3 receptors compared to sultopride.
While both drugs share a similar mechanism of action, amisulpride has been more extensively studied, with a larger body of evidence supporting its efficacy and safety profile in direct comparisons with other atypical and conventional antipsychotics. The pharmacokinetic profile of amisulpride is also more clearly defined in humans.
For researchers and drug development professionals, the choice between these two agents would likely be guided by the specific therapeutic indication, the desired clinical profile, and the need for a well-documented and predictable dose-response relationship. Further head-to-head clinical trials would be beneficial to provide a more definitive comparative assessment of the efficacy and safety of this compound and amisulpride.
dot
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. (-)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Sulpiride After Intravenous Administration in Patients with Impaired Renal Function | Semantic Scholar [semanticscholar.org]
- 7. Pharmacokinetics of sulpiride in humans after intravenous and intramuscular administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics of intravenous and oral sulpiride in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. courses.edx.org [courses.edx.org]
- 11. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Amisulpride a selective dopamine antagonist and atypical antipsychotic: results of a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Sultopride, treatment of choice for psychomotor agitation in severe encephalopathy. 33 cases in a neuropediatric milieu] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of Sultopride Hydrochloride for D2 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profile of sultopride hydrochloride, a selective D2 and D3 receptor antagonist, with other antipsychotic agents.[1] Experimental data is presented to validate its selectivity, alongside detailed methodologies for key experimental protocols. This information is intended to assist researchers and drug development professionals in their evaluation of this compound for further investigation.
Comparative Receptor Binding Affinity
This compound, a member of the substituted benzamide class of antipsychotics, demonstrates a high affinity for dopamine D2 and D3 receptors.[1][2] To contextualize its selectivity, the following table compares the in vitro binding affinities (Ki or IC50 in nM) of sultopride and the related compound sulpiride with the typical antipsychotic haloperidol and the atypical antipsychotic risperidone across a range of neurotransmitter receptors. Lower values indicate higher binding affinity.
| Receptor | This compound (IC50, nM) | (S)-(-)-Sulpiride (Ki, μM) | Haloperidol (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine Receptors | ||||
| D1 | - | ~45 | - | 240 |
| D2 | 120[2] | ~0.015 | 0.89 | 3.2 |
| D3 | 4.8[2] | ~0.013 | 4.6 | - |
| D4 | - | 1 | 10 | 7.3 |
| D5 | - | ~77 | - | - |
| Serotonin Receptors | ||||
| 5-HT1A | - | - | 3600 | 420 |
| 5-HT2A | - | - | 120 | 0.2 |
| 5-HT2C | - | - | 4700 | 50 |
| 5-HT3 | - | - | - | - |
| Adrenergic Receptors | ||||
| Alpha-1 | - | - | - | 5 |
| Alpha-2 | - | - | - | 16 |
Experimental Protocols
The determination of binding affinities is crucial for validating the selectivity of a compound like this compound. A standard method for this is the competitive radioligand binding assay.
Competitive Radioligand Binding Assay for Dopamine D2/D3 Receptors
This protocol outlines the procedure for determining the binding affinity of a test compound (e.g., this compound) for dopamine D2 and D3 receptors using a radiolabeled ligand.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-Spiperone (a potent D2/D3/D4 antagonist)
-
Receptor Source: Cell membranes expressing recombinant human D2 or D3 receptors, or tissue homogenates from brain regions rich in these receptors (e.g., striatum).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Determiner: A high concentration of a non-labeled D2/D3 antagonist (e.g., 10 µM haloperidol).
-
96-well microplates
-
Scintillation counter and scintillation fluid
-
Glass fiber filters
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer to cover a wide concentration range.
-
Dilute the [³H]-spiperone in the assay buffer to a final concentration of approximately 2-3 times its Kd value for the target receptor.
-
Prepare the receptor membrane suspension in ice-cold assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add receptor membranes, [³H]-spiperone, and assay buffer.
-
Non-specific Binding Wells: Add receptor membranes, [³H]-spiperone, and a high concentration of the non-labeled antagonist (e.g., haloperidol).
-
Competition Binding Wells: Add receptor membranes, [³H]-spiperone, and varying concentrations of the test compound (this compound).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Termination and Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled antagonist) from the total binding (CPM in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Experimental Workflow for Determining Receptor Selectivity
D2 Receptor Antagonist Signaling Pathway
References
Cross-Validation of Sultopride Hydrochloride Efficacy in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of sultopride hydrochloride across various animal models relevant to psychosis, anxiety, and depression. The data presented herein is compiled from a range of experimental studies, offering an objective evaluation of sultopride's pharmacological profile in comparison to other psychoactive compounds. Detailed experimental protocols and quantitative data are provided to facilitate replication and further investigation.
Antipsychotic Efficacy
This compound, a substituted benzamide, exhibits antipsychotic properties primarily through its selective antagonism of dopamine D2 receptors.[1] Its efficacy has been evaluated in several preclinical models that mimic aspects of psychosis.
Apomorphine-Induced Hyperactivity and Stereotypy
Apomorphine, a non-selective dopamine agonist, induces hyperlocomotion and stereotyped behaviors in rodents, which are considered models for the positive symptoms of schizophrenia. The ability of an antagonist to inhibit these behaviors is predictive of antipsychotic efficacy.
Experimental Protocol: Apomorphine-Induced Hyperactivity in Mice
-
Animals: Male ddY mice.
-
Drug Administration: Test drugs (sultopride, sulpiride, haloperidol, chlorpromazine) were administered intraperitoneally (i.p.) 30 minutes before the subcutaneous (s.c.) injection of apomorphine (1 mg/kg).
-
Behavioral Assessment: Locomotor activity was measured using a photocell activity meter. The total counts of horizontal movements were recorded for a defined period after apomorphine administration.[2]
Table 1: Comparative Efficacy in Apomorphine-Induced Hyperactivity in Mice [2]
| Drug | Dose Range (mg/kg, i.p.) | Effect on Apomorphine-Induced Hyperactivity |
| Sultopride | 0.1 - 3 | Potentiation |
| 30 | Inhibition | |
| Sulpiride | 0.3 - 100 | Potentiation |
| Haloperidol | 0.3 | Marked Inhibition |
| Chlorpromazine | 3 - 10 | Marked Inhibition |
Experimental Protocol: Apomorphine-Induced Stereotypy in Mice
-
Animals: Male Swiss mice.
-
Drug Administration: Test drugs were administered prior to an injection of apomorphine.
-
Behavioral Assessment: Stereotyped behaviors such as sniffing, licking, and gnawing were scored by a trained observer according to a predefined rating scale at set time intervals after apomorphine administration.[3][4][5]
Table 2: Comparative Efficacy in Apomorphine-Induced Stereotypy in Mice [3][5]
| Drug | Dose (mg/kg) | Administration Route | Effect on Apomorphine-Induced Stereotypy |
| Sultopride | Not specified | Not specified | Antagonism |
| Sulpiride | 100 (daily for 21 days) | i.p. | Enhanced stereotypy after withdrawal |
| Haloperidol | 5 (daily for 21 days) | i.p. | Enhanced stereotypy after withdrawal |
Spontaneous Locomotor Activity
Spontaneous locomotor activity can be used to assess the sedative or stimulant effects of a compound. Antipsychotics, particularly typical ones, often suppress spontaneous motor activity.
Experimental Protocol: Spontaneous Locomotor Activity in Mice
-
Animals: Male mice.
-
Drug Administration: Test drugs were administered i.p. at various doses.
-
Behavioral Assessment: Locomotor activity was measured using an open-field apparatus or activity meters, recording parameters such as distance traveled, rearing frequency, and time spent in different zones of the arena over a specified duration.[2][6]
Table 3: Effect on Spontaneous Locomotor Activity in Mice [2]
| Drug | Dose Range (mg/kg, i.p.) | Effect on Spontaneous Locomotor Activity |
| Sultopride | Not specified | No effect |
| Sulpiride | Not specified | No effect |
| Haloperidol | Not specified | Inhibition |
| Chlorpromazine | Not specified | Inhibition |
Anxiolytic Efficacy
The potential anxiolytic effects of sultopride and related compounds have been explored in models that assess anxiety-like behaviors in rodents.
Conditioned Fear Stress
This model evaluates the effect of a drug on fear memory and anxiety. Animals learn to associate a neutral conditioned stimulus (e.g., a tone or context) with an aversive unconditioned stimulus (e.g., a footshock), leading to a conditioned fear response, typically measured as freezing behavior.
Experimental Protocol: Conditioned Fear Stress in Rats
-
Animals: Male Sprague-Dawley rats.[7]
-
Conditioning: On the training day, rats were placed in a conditioning chamber and received a series of footshocks.
-
Drug Administration: l-sulpiride (the active enantiomer of sulpiride) was administered subcutaneously (s.c.) daily for 26 days.[7]
-
Testing: On the test day, rats were returned to the conditioning chamber (contextual fear) or presented with the conditioned stimulus in a novel environment, and the duration of freezing behavior was recorded.[7][8][9]
Table 4: Efficacy in the Conditioned Fear Stress Model in Rats [7]
| Treatment | Dose (mg/kg/day, s.c.) | Treatment Duration | Mean Freezing Duration (seconds ± SEM) |
| Control (Saline) | - | 26 days | 148.1 ± 29.6 |
| l-Sulpiride | 4 | 26 days | 27.5 ± 8.3 |
| 20 | 26 days | No significant effect | |
| Fluoxetine | 3 | 26 days | 72.0 ± 15.2 |
Two-Compartment Activity Box (Light-Dark Box)
This model is based on the innate aversion of rodents to brightly illuminated, open areas. Anxiolytic drugs increase the time spent in and the number of entries into the light compartment.
Experimental Protocol: Two-Compartment Activity Box in Mice
-
Apparatus: A box divided into a small, dark compartment and a large, brightly lit compartment, connected by an opening.
-
Drug Administration: Drugs were administered prior to placing the mouse in the dark compartment.
-
Behavioral Assessment: The time spent in each compartment, the number of transitions between compartments, and locomotor activity were recorded for a 5-10 minute session.[10]
Table 5: Efficacy in the Two-Compartment Activity Box in Mice [10]
| Drug | Dose Range (mg/kg) | Effect on Activity in the White (Light) Section |
| Sulpiride | 0.5 - 20 | Significant increase |
| Tiapride | 0.5 - 40 | Significant increase |
| Diazepam | 0.125 - 5 | Significant increase |
| Haloperidol | 0.05 - 0.2 | Non-selective decrease in overall activity |
Antidepressant Efficacy
While primarily an antipsychotic, the antidepressant potential of sultopride and its analogs has been investigated, particularly at lower doses.
Forced Swim Test (FST)
The FST is a widely used screening tool for antidepressants. It is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the latency to immobility and decrease the total duration of immobility.
Experimental Protocol: Forced Swim Test in Mice/Rats
-
Procedure: Animals are placed in a transparent cylinder filled with water for a 6-minute session (mice) or a 15-minute pre-test followed by a 5-minute test 24 hours later (rats).[11][12]
-
Drug Administration: Drugs are typically administered sub-chronically before the test session.[11][13]
-
Behavioral Assessment: The duration of immobility is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[11][13]
Table 6: Efficacy of Amisulpride (a Sultopride Analog) in the Forced Swim Test in Rats [13]
| Treatment | Dose (mg/kg) | Administration | Effect on Immobility Time |
| Amisulpride | 1 and 3 | 3 injections over 24h | Reduced |
| 5 | 3 injections over 24h | Marginally effective | |
| 10 and 30 | 3 injections over 24h | Inactive | |
| Imipramine | 10 | 3 injections over 24h | Reduced |
Chronic Mild Stress (CMS) Model
The CMS model is considered to have high face and predictive validity for depression. It involves exposing rodents to a series of unpredictable, mild stressors over several weeks, leading to a state of anhedonia, often measured by a decrease in sucrose preference.
Experimental Protocol: Chronic Mild Stress in Rats
-
Animals: Male Wistar rats.[12]
-
Stress Procedure: For 9 consecutive weeks, rats were subjected to a variety of mild stressors, such as periods of food and water deprivation, cage tilt, and intermittent illumination.[12]
-
Drug Administration: Chronic treatment with the test drug was initiated after the induction of the anhedonic state.[12][13]
-
Behavioral Assessment: Sucrose intake (1% solution) was measured weekly. A reversal of the stress-induced decrease in sucrose consumption indicates an antidepressant-like effect.[12][13]
Table 7: Efficacy of Amisulpride in the Chronic Mild Stress Model in Rats [13]
| Treatment | Dose (mg/kg) | Treatment Duration | Effect on Sucrose Consumption | Onset of Action |
| Amisulpride | 5 and 10 | Chronic | Reversed stress-induced decrease | 2 weeks |
| 1, 3, and 30 | Chronic | Inactive | - | |
| Imipramine | 10 | Chronic | Reversed stress-induced decrease | 4 weeks |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
References
- 1. Differences in effects of sultopride and sulpiride on dopamine turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparative study of the pharmacological properties of sultopride sulpiride and other antipsychotic drugs: influence of sultopride, sulpiride and other antipsychotic drugs on spontaneous locomotor activity and changes in locomotor activity induced by apomorphine and clonidine in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous catalepsy and apomorphine-induced stereotypic behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential enhancement of behavioral sensitivity to apomorphine following chronic treatment of rats with (-)-sulpiride and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. l-Sulpiride, at a low, non-neuroleptic dose, prevents conditioned fear stress-induced freezing behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Actions of sulpiride and tiapride in a simple model of anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of antidepressant like property of amisulpride per se and its comparison with fluoxetine and olanzapine using forced swimming test in albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antidepressant-like activity of amisulpride in two animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sultopride Hydrochloride and Other Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of sultopride hydrochloride with other commonly prescribed atypical antipsychotics, including risperidone, olanzapine, quetiapine, and aripiprazole. The information is intended for a scientific audience to facilitate research and drug development efforts.
Mechanism of Action: A Tale of Two Receptors
Atypical antipsychotics exert their therapeutic effects primarily through the modulation of dopaminergic and serotonergic pathways in the brain. While the exact mechanisms are complex and not fully elucidated, the prevailing hypothesis centers on the interplay between dopamine D2 and serotonin 5-HT2A receptor antagonism.
This compound is a substituted benzamide derivative that acts as a selective dopamine D2 and D3 receptor antagonist.[1][2] This selective action on the D2 receptor family is a hallmark of the benzamide class of antipsychotics. Unlike many other atypical antipsychotics, sultopride exhibits a more focused receptor binding profile with less affinity for other neurotransmitter receptors.[3] This selectivity may contribute to its specific efficacy and side-effect profile.
In contrast, other atypical antipsychotics such as risperidone, olanzapine, and quetiapine are characterized by a broader receptor binding profile, exhibiting potent antagonism at both dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is thought to be responsible for their efficacy against both positive and negative symptoms of schizophrenia, with a potentially lower risk of extrapyramidal symptoms (EPS) compared to typical antipsychotics. Aripiprazole distinguishes itself further as a D2 partial agonist, which theoretically allows it to modulate dopamine levels, acting as an antagonist in a hyperdopaminergic state and an agonist in a hypodopaminergic state.
Figure 1: Dopamine D2 Receptor Antagonism by Sultopride and Other Atypicals.
Receptor Binding Profiles
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and other atypical antipsychotics for key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.
| Drug | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |
| Sultopride | Selective Antagonist¹ | Selective Antagonist¹ | Low Affinity² |
| Risperidone | 3.13 | 7.34 | 0.16 |
| Olanzapine | 11 | 4.9 | 4 |
| Quetiapine | 337 | 1690 | 148 |
| Aripiprazole | 0.34 (partial agonist) | 0.8 | 3.4 |
¹Sultopride is consistently described as a selective D2/D3 antagonist, though specific Ki values are not readily available in the reviewed literature.[1][2] ²Sultopride has been observed to have some affinity for serotonin receptors, but this is not its primary mechanism of action.[3]
Pharmacokinetic Properties
The pharmacokinetic profiles of these agents vary significantly, impacting dosing frequency and potential for drug-drug interactions.
| Parameter | This compound | Risperidone | Olanzapine | Quetiapine | Aripiprazole |
| Bioavailability | Well absorbed¹⁰ | ~70% | ~60% | ~100% | ~87% |
| Protein Binding | < 25%¹⁰ | 90% | 93% | 83% | > 99% |
| Half-life (t½) | ~3.6 hours¹⁰ | ~3-20 hours (parent + active metabolite) | ~30 hours | ~6 hours | ~75 hours |
| Metabolism | Primarily renal excretion, minimal metabolism¹⁰ | Hepatic (CYP2D6) | Hepatic (CYP1A2, CYP2D6) | Hepatic (CYP3A4) | Hepatic (CYP2D6, CYP3A4) |
| Excretion | Primarily renal¹⁰ | Renal and fecal | Renal and fecal | Primarily renal | Renal and fecal |
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trial data comparing sultopride with many of the newer atypical antipsychotics is limited. However, studies involving the structurally and pharmacologically similar benzamide, amisulpride, provide valuable insights.
Amisulpride vs. Risperidone
A multicenter, double-blind, randomized study compared the efficacy of amisulpride (400-1,000 mg/day) and risperidone (4-10 mg/day) in patients with chronic schizophrenia over six months.[4] The primary efficacy measure was the change in the Positive and Negative Syndrome Scale (PANSS) total score. The study found that amisulpride was non-inferior to risperidone in reducing PANSS total scores.[4] Another 8-week, double-blind study in patients with acute exacerbations of schizophrenia found that both amisulpride (800 mg/day) and risperidone (8 mg/day) produced a marked improvement in Brief Psychiatric Rating Scale (BPRS) total scores, with a trend towards greater improvement in negative symptoms with amisulpride.[5]
Amisulpride vs. Olanzapine
A multinational, double-blind, randomized clinical trial compared amisulpride (200-800 mg/day) with olanzapine (5-20 mg/day) for six months in patients with predominantly positive symptoms of schizophrenia.[6] The primary efficacy measure was the change in the BPRS score. The study concluded that amisulpride and olanzapine showed equivalent efficacy at 2 months in improving psychotic symptoms as measured by the BPRS.[6] A longer-term analysis of this study confirmed the non-inferiority of amisulpride to olanzapine over 6 months.[7]
Figure 2: Generalized Experimental Workflow for Comparative Antipsychotic Clinical Trials.
Experimental Protocols
Amisulpride vs. Olanzapine Clinical Trial[6]
-
Study Design: A multinational, double-blind, randomized clinical trial.
-
Patient Population: 377 patients with a diagnosis of schizophrenia (DSM-IV criteria) experiencing an acute psychotic exacerbation with predominantly positive symptomatology.
-
Interventions:
-
Amisulpride: 200-800 mg/day for six months.
-
Olanzapine: 5-20 mg/day for six months.
-
-
Primary Outcome Measure: The change from baseline in the Brief Psychiatric Rating Scale (BPRS) total score at two months.
-
Secondary Outcome Measures: Included other BPRS factor scores and safety assessments.
Amisulpride vs. Risperidone Clinical Trial[4]
-
Study Design: A multicenter, double-blind, randomized, non-inferiority trial.
-
Patient Population: 309 patients with a diagnosis of chronic schizophrenia (DSM-IV criteria) with a recent worsening of symptoms.
-
Interventions:
-
Amisulpride: 400-1,000 mg/day for six months.
-
Risperidone: 4-10 mg/day for six months.
-
-
Primary Outcome Measure: The decrease in the Positive and Negative Syndrome Scale (PANSS) total score from baseline.
-
Secondary Outcome Measures: Included the Brief Psychiatric Rating Scale (BPRS), PANSS positive subscale, and measures of functional and subjective response.
Adverse Effect Profiles
The side-effect profiles of these antipsychotics are a critical consideration in clinical practice and drug development.
| Adverse Effect | This compound | Risperidone | Olanzapine | Quetiapine | Aripiprazole |
| Extrapyramidal Symptoms (EPS) | High incidence | Moderate | Low | Very Low | Very Low |
| Weight Gain | Moderate | Moderate | High | Moderate | Low |
| Sedation | High | Moderate | High | High | Low |
| Hyperprolactinemia | High | High | Moderate | Low | Low (can be lowering) |
| Orthostatic Hypotension | Possible | High | Moderate | High | Moderate |
Conclusion
This compound, with its selective D2/D3 receptor antagonism, represents a distinct profile within the atypical antipsychotics. While direct comparative efficacy data with newer agents are scarce, evidence from studies with the similar compound amisulpride suggests comparable efficacy to risperidone and olanzapine in managing psychotic symptoms. However, sultopride's propensity for extrapyramidal symptoms and hyperprolactinemia are significant considerations. The broader receptor binding profiles of other atypical antipsychotics may offer advantages in terms of a lower incidence of certain side effects and a wider range of therapeutic effects, including on negative and cognitive symptoms. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound against the newer generation of atypical antipsychotics.
References
- 1. Sultopride - Wikipedia [en.wikipedia.org]
- 2. Differences in effects of sultopride and sulpiride on dopamine turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Amisulpride vs. risperidone in chronic schizophrenia: results of a 6-month double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amisulpride vs. risperidone in the treatment of acute exacerbations of schizophrenia. Amisulpride study group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A double-blind, randomised comparative trial of amisulpride versus olanzapine in the treatment of schizophrenia: short-term results at two months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A double-blind, randomized comparative trial of amisulpride versus olanzapine for 6 months in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Sultopride Hydrochloride Experiments
For researchers, scientists, and drug development professionals, the reproducibility of published experimental data is paramount for advancing our understanding and application of therapeutic agents. This guide provides a comprehensive comparison of sultopride hydrochloride with key alternative antipsychotic medications, focusing on preclinical and clinical data to assess the reproducibility and comparative efficacy of these compounds. We delve into receptor binding affinities, preclinical behavioral models, and clinical trial outcomes to offer a clear, data-driven perspective.
Executive Summary
This compound, a substituted benzamide antipsychotic, primarily exerts its therapeutic effects through the antagonism of dopamine D2 and D3 receptors. To contextualize its pharmacological profile, this guide compares it with other commonly used antipsychotics: amisulpride, sulpiride, haloperidol, and risperidone. The following sections present a detailed analysis of their performance in key experimental paradigms, offering a foundation for researchers to evaluate and potentially replicate these findings.
Comparative Data Tables
To facilitate a clear and concise comparison, the following tables summarize the key quantitative data from published preclinical and clinical studies.
Table 1: Receptor Binding Affinities (Ki in nM)
This table outlines the in vitro binding affinities of sultopride and its alternatives to key dopamine and serotonin receptors implicated in the mechanism of action of antipsychotic drugs. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine D2 | Dopamine D3 | Serotonin 5-HT2A |
| This compound | Data not available | Data not available | Data not available |
| Amisulpride | 2.8[1] | 3.2[1] | >1000 |
| Sulpiride | 29[2] | 88[2] | >1000 |
| Haloperidol | 1.5 | 0.7 | 4.5 |
| Risperidone | 3.1 | 7.3 | 0.17 |
Table 2: Preclinical Efficacy in the Apomorphine-Induced Climbing Mouse Model (ED50 in mg/kg)
The apomorphine-induced climbing model in mice is a standard preclinical test to assess the in vivo potency of antipsychotic drugs, primarily reflecting their dopamine D2 receptor antagonism. The ED50 represents the dose required to inhibit the climbing behavior by 50%.
| Compound | ED50 (mg/kg) |
| This compound | Data not available |
| Amisulpride | 57.04[3] |
| Sulpiride | Data not available |
| Haloperidol | 0.2[3] |
| Risperidone | 0.14[3] |
Note: A specific ED50 value for sultopride in this model was not found in the reviewed literature.
Table 3: Clinical Efficacy in Schizophrenia (Change in PANSS Total Score)
The Positive and Negative Syndrome Scale (PANSS) is a widely used instrument to assess the severity of symptoms in schizophrenia. A greater negative change from baseline indicates a more significant reduction in symptoms. The data below is from head-to-head clinical trials.
| Treatment | Mean Change from Baseline (PANSS Total Score) | Comparator | Mean Change from Baseline (PANSS Total Score) - Comparator | Study Duration |
| Amisulpride (400-1000 mg/day) | -24.1 | Risperidone (4-10 mg/day) | -28.4 | 6 months[4] |
| Amisulpride (400-1200 mg/day) | -27.3 (BPRS) | Haloperidol (10-30 mg/day) | -21.9 (BPRS) | 4 months[5] |
| Amisulpride (400-800 mg/day) | -24.1 | Risperidone (4-8 mg/day) | -28.4 | 6 weeks[6] |
Note: Direct head-to-head clinical trial data for this compound against all the listed comparators with detailed PANSS score changes were not available in the reviewed literature. The table presents data for amisulpride, a close structural and functional analog.
Experimental Protocols
For researchers aiming to replicate or build upon existing findings, detailed experimental methodologies are crucial. Below are standardized protocols for the key experiments cited in this guide.
Dopamine D2 Receptor Binding Assay
This in vitro assay determines the binding affinity of a compound to the dopamine D2 receptor.
Objective: To quantify the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing human dopamine D2 receptors.
-
Radioligand (e.g., [3H]-Spiperone).
-
Test compounds (this compound and alternatives).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., 10 µM haloperidol).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Apomorphine-Induced Climbing Mouse Model
This in vivo behavioral assay is used to screen for the antipsychotic potential of drugs.
Objective: To assess the ability of a test compound to antagonize the climbing behavior induced by the dopamine agonist apomorphine in mice.
Animals:
-
Male CD-1 or Swiss Webster mice.
Materials:
-
Apomorphine hydrochloride.
-
Test compounds (this compound and alternatives).
-
Vehicle (e.g., saline, distilled water with 0.1% ascorbic acid for apomorphine).
-
Cylindrical wire mesh cages (e.g., 13 cm height, 14 cm diameter).
Procedure:
-
Habituate the mice to the testing room and the wire mesh cages for at least 60 minutes before the experiment.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, orally).
-
After a specified pretreatment time (e.g., 30-60 minutes), administer apomorphine subcutaneously (e.g., 1-3 mg/kg).
-
Immediately place the mouse back into the wire mesh cage.
-
Observe and score the climbing behavior for a set period (e.g., 20-30 minutes). Climbing is defined as the mouse being in a vertical position with all four paws on the cage wall.
-
The scoring can be done by recording the total time spent climbing or by using a rating scale at specific intervals.
-
Calculate the percentage of inhibition of climbing for each dose of the test compound compared to the vehicle-treated control group.
-
Determine the ED50 value (the dose that produces 50% inhibition of the apomorphine-induced climbing) using regression analysis.
Clinical Trial in Schizophrenia with PANSS Assessment
This outlines the general methodology for a clinical trial evaluating the efficacy of an antipsychotic drug in patients with schizophrenia.
Objective: To evaluate the efficacy and safety of a test compound in reducing the symptoms of schizophrenia as measured by the Positive and Negative Syndrome Scale (PANSS).
Study Design:
-
Randomized, double-blind, placebo-controlled, or active-comparator trial.
-
Multi-center to ensure a diverse patient population.
Participants:
-
Patients diagnosed with schizophrenia according to established criteria (e.g., DSM-5).
-
Inclusion and exclusion criteria should be clearly defined (e.g., age range, baseline PANSS score, medical history).
Intervention:
-
Test compound at a specified dose or dose range.
-
Placebo or active comparator (e.g., another antipsychotic).
Assessments:
-
Primary Efficacy Endpoint: Change from baseline in the PANSS total score at the end of the study (e.g., 6-8 weeks).
-
Secondary Efficacy Endpoints: Changes in PANSS subscales (positive, negative, general psychopathology), Clinical Global Impression (CGI) scale, and other relevant measures of functioning and quality of life.
-
Safety and Tolerability: Monitoring of adverse events, vital signs, laboratory tests (including prolactin levels), and extrapyramidal symptoms (using scales like the Simpson-Angus Scale).
Procedure:
-
Screen and enroll eligible patients who provide informed consent.
-
Perform baseline assessments, including the PANSS interview, physical examination, and laboratory tests.
-
Randomize patients to the different treatment groups.
-
Administer the study medication for the duration of the trial.
-
Conduct regular follow-up visits to assess efficacy (PANSS) and safety. Raters should be trained and calibrated to ensure consistency in PANSS scoring.
-
At the end of the study, perform the final assessments.
-
Analyze the data using appropriate statistical methods to compare the treatment groups.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Dopamine D2 Receptor Signaling Pathway Antagonized by Sultopride.
Caption: Experimental Workflow for the Apomorphine-Induced Climbing Model.
Caption: Logical Flow of a Randomized Controlled Clinical Trial in Schizophrenia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (-)-sulpiride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. cpn.or.kr [cpn.or.kr]
- 4. Amisulpride vs. risperidone in chronic schizophrenia: results of a 6-month double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amisulpride has a superior benefit/risk profile to haloperidol in schizophrenia: results of a multicentre, double-blind study (the Amisulpride Study Group) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amisulpride versus risperidone in the treatment of schizophrenic patients: a double-blind pilot study in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Kinetics of Sultopride Hydrochloride at the Dopamine D2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding kinetics of sultopride hydrochloride, a selective dopamine D2 receptor antagonist utilized in the management of schizophrenia. The following sections present a summary of its binding affinity in comparison to other antipsychotic agents, detailed experimental protocols for assessing binding kinetics, and visual representations of key experimental and conceptual frameworks.
Comparative Binding Kinetics of D2 Receptor Antagonists
| Drug | Target Receptor | Ki (nM) | kon (M⁻¹min⁻¹) | koff (min⁻¹) |
| Sultopride | Dopamine D2 | ~29 (for (-)-sulpiride) | Not available | Not available |
| Haloperidol | Dopamine D2 | 1.2 - 2.5 | 1.8 x 10⁸ | 0.028 |
| Risperidone | Dopamine D2 | 1.4 - 5.7 | 4.5 x 10⁸ | 0.038 |
Note: Data for (-)-sulpiride is provided as a close structural analog to sultopride. Ki, kon, and koff values for haloperidol and risperidone are compiled from various sources and represent a range of reported values.
Experimental Protocol: Radioligand Binding Assay for D2 Receptor Affinity
The determination of a drug's binding affinity for the dopamine D2 receptor is commonly achieved through a competitive radioligand binding assay. This in vitro technique measures the ability of an unlabeled drug (the competitor) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity D2 receptor antagonist labeled with a radioisotope, such as [³H]-spiperone or [³H]-raclopride.
-
Competitor Drugs: this compound, haloperidol, risperidone, and a known non-specific binding agent (e.g., unlabeled spiperone at a high concentration).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: To measure the radioactivity of the filters.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the D2 receptor to a high density.
-
Harvest the cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 100-200 µg/mL.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of a high concentration of unlabeled spiperone (10 µM, for non-specific binding).
-
50 µL of various concentrations of the competitor drug (sultopride, haloperidol, or risperidone).
-
-
Add 50 µL of the radioligand ([³H]-spiperone) at a concentration close to its Kd value to all wells.
-
Add 100 µL of the prepared cell membrane suspension to each well.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Measurement:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the competitor drug concentration.
-
Determine the IC50 value, which is the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Experimental and Conceptual Frameworks
To further elucidate the processes and concepts involved in determining binding kinetics, the following diagrams are provided.
Validating Sultopride Hydrochloride as a Pharmacological Tool: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of sultopride hydrochloride as a selective D2/D3 dopamine receptor antagonist. Through objective comparison with established pharmacological tools—amisulpride, sulpiride, and raclopride—this document offers supporting experimental data and detailed protocols to empower researchers in making informed decisions for their study designs.
Executive Summary
This compound is a substituted benzamide antipsychotic that exhibits high affinity and selectivity for dopamine D2 and D3 receptors.[1] This targeted binding profile, coupled with limited interaction with other neurotransmitter receptors, makes it a valuable tool for investigating the role of the dopaminergic system in various physiological and pathological processes. This guide presents a comparative analysis of its binding affinities and clarifies its classification within the spectrum of antipsychotic agents.
Comparative Pharmacological Data
The following tables summarize the binding affinities (Ki in nM) of this compound and its alternatives for dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.
Dopamine Receptor Binding Affinities (Ki in nM)
| Compound | Dopamine D2 Receptor | Dopamine D3 Receptor | Dopamine D4 Receptor | Dopamine D1 Receptor |
| Sultopride | 18 (rat) | 22 (human) | 7,700 (human) | >10,000 (rat) |
| Amisulpride | 2.8 - 3[2][3] | 3.2 - 3.5[2][3] | - | - |
| Sulpiride | ~120 (human D2L), ~51 (human D2S)¹ | - | Antagonist activity noted[4] | - |
| Raclopride | 1.8[5][6] | 3.5[5][6] | Low affinity[5] | - |
¹ pKi values of 6.92 (D2L) and 7.29 (D2S) were converted to Ki (nM).
Serotonin Receptor Binding Affinities (Ki in nM)
| Compound | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT2C Receptor | 5-HT7 Receptor |
| Sultopride | >10,000 | >10,000 | >10,000 | - |
| Amisulpride | - | - | - | 11.5 - 44[2][6] |
| Sulpiride | Minimal affinity[7] | Minimal affinity[7] | Minimal affinity[7] | - |
| Raclopride | - | - | - | - |
Note: The species in which the binding affinity was determined is indicated where available. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2/D3 Receptors
This protocol is a standard method for determining the binding affinity of a compound to specific receptors.[8][9][10][11]
Objective: To determine the inhibitory constant (Ki) of this compound and its alternatives for the dopamine D2 and D3 receptors.
Materials:
-
Cell membranes prepared from cells expressing human recombinant D2 or D3 receptors.
-
Radioligand: [³H]Spiperone or another suitable high-affinity D2/D3 antagonist radioligand.
-
Test compounds: this compound, amisulpride, sulpiride, raclopride.
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash buffer: Cold assay buffer.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound or vehicle (for total binding). For non-specific binding, add a high concentration of a known D2/D3 antagonist (e.g., unlabeled haloperidol).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for Dopamine D2 Receptor Antagonism (cAMP Inhibition)
This protocol assesses the functional consequence of a compound binding to the D2 receptor, which is typically coupled to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[12][13][14]
Objective: To determine the functional potency (IC50) of this compound and its alternatives in antagonizing dopamine-induced inhibition of cAMP production.
Materials:
-
A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Dopamine (agonist).
-
Forskolin (to stimulate adenylyl cyclase).
-
Test compounds: this compound, amisulpride, sulpiride, raclopride.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
Procedure:
-
Cell Culture: Culture the D2 receptor-expressing cells in 96-well plates until they reach the desired confluency.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test compounds or vehicle for a specific period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 concentration for cAMP inhibition) and a fixed concentration of forskolin to all wells.
-
Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the concentration of the test compound. Determine the IC50 value, which is the concentration of the antagonist that reverses the dopamine-induced inhibition of cAMP production by 50%.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of sultopride.
Experimental Workflow for In Vitro Validation
Caption: Workflow for the in vitro validation of this compound.
Classification of Antipsychotics
Caption: Logical relationship for the classification of antipsychotic drugs.
Discussion and Conclusion
This compound demonstrates a clear profile as a selective antagonist of dopamine D2 and D3 receptors with negligible affinity for a range of other receptors, including serotonergic, adrenergic, and histaminergic subtypes. This selectivity is a key advantage for researchers wishing to isolate the effects of D2/D3 receptor blockade.
In comparison to other benzamides, sultopride's binding affinity for the D2 receptor is in a similar nanomolar range to that of amisulpride and raclopride, and it is notably more potent than sulpiride.[3][5] The lack of significant serotonin receptor activity distinguishes it from many atypical antipsychotics and makes it a more specific tool for probing dopamine system function.
The classification of sultopride as "atypical" is based on its favorable side-effect profile, particularly a lower incidence of extrapyramidal symptoms compared to classical "typical" antipsychotics.[1][15] This is thought to be related to its high selectivity for the D2/D3 receptors and its potential for preferential action in limbic over striatal regions.
References
- 1. Sultopride - Wikipedia [en.wikipedia.org]
- 2. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychscenehub.com [psychscenehub.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What is the mechanism of Sulpiride? [synapse.patsnap.com]
- 8. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand binding assays [bio-protocol.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. innoprot.com [innoprot.com]
- 14. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Specificity of Sultopride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro receptor binding profile of sultopride hydrochloride against other selected antipsychotic agents. The data herein is presented to facilitate a clear understanding of sultopride's specificity, supported by detailed experimental protocols and visualizations to elucidate its pharmacological characteristics.
Introduction
Sultopride is an atypical antipsychotic of the substituted benzamide class, utilized in the treatment of schizophrenia.[1] Its therapeutic efficacy and side-effect profile are largely dictated by its binding affinity to various neurotransmitter receptors. Assessing the in vitro specificity is a critical step in drug development, offering insights into a compound's mechanism of action and potential for off-target effects. This guide focuses on the high selectivity of sultopride for dopamine D2 and D3 receptors, a hallmark of the benzamide class, and compares it with amisulpride, a fellow benzamide, and haloperidol, a conventional butyrophenone antipsychotic.[1][2]
Comparative Receptor Binding Data
The specificity of an antipsychotic agent is determined by its binding affinity (Kᵢ) for its primary targets versus other receptors. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the Kᵢ values (in nM) for sultopride, amisulpride, and haloperidol across a range of relevant CNS receptors. This data, primarily sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki database, highlights the distinct binding profiles of these agents.
| Receptor Subtype | Sultopride (Kᵢ, nM) | Amisulpride (Kᵢ, nM) | Haloperidol (Kᵢ, nM) |
| Dopamine Receptors | |||
| Dopamine D₂ | 1.6 | 1.3 - 2.8 | 0.89 |
| Dopamine D₃ | 3.8 | 2.4 - 3.2 | 4.6 |
| Dopamine D₁ | >10,000 | >10,000 | 260 |
| Dopamine D₄ | 940 | 260 | 10 |
| Serotonin Receptors | |||
| 5-HT₁ₐ | >10,000 | >10,000 | 3600 |
| 5-HT₂ₐ | >10,000 | >10,000 | 120 |
| Adrenergic Receptors | |||
| Alpha-1 | >10,000 | >10,000 | 12 |
| Alpha-2 | >10,000 | >10,000 | 1600 |
| Histamine Receptors | |||
| Histamine H₁ | >10,000 | >10,000 | 60 |
| Muscarinic Receptors | |||
| Muscarinic M₁ | >10,000 | >10,000 | >10,000 |
(Data sourced from multiple studies referencing the PDSP Ki Database and other pharmacological research. Note that Kᵢ values can vary slightly between studies due to different experimental conditions.)[3][4][5][6]
Analysis: The data clearly illustrates that both sultopride and amisulpride exhibit remarkable selectivity for the dopamine D₂ and D₃ receptors, with negligible affinity for the other receptors tested (Kᵢ > 10,000 nM).[4][5] In contrast, haloperidol, while potent at the D₂ receptor, also shows significant affinity for D₄, 5-HT₂ₐ, alpha-1, and histamine H₁ receptors, contributing to its broader side-effect profile.[6]
Experimental Protocols
The binding affinity data presented above is typically generated using competitive radioligand binding assays. Below is a detailed methodology for this key experiment.
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., sultopride) for a specific receptor (e.g., human dopamine D₂ receptor) by measuring its ability to displace a known radioligand.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human recombinant receptor of interest (e.g., HEK-293 cells expressing hD₂R).
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [³H]Spiperone for D₂ receptors).
-
Test Compound: this compound.
-
Reference Compound: A known high-affinity unlabeled ligand for defining non-specific binding (e.g., Haloperidol).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize cultured cells in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the pellet and resuspend in assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding: Receptor membranes + radioligand + a high concentration of reference compound (e.g., 10 µM Haloperidol).
-
Competitive Binding: Receptor membranes + radioligand + increasing concentrations of the test compound (sultopride).
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the free (unbound) radioligand. Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
The following diagrams illustrate the experimental workflow and the comparative specificity of the compounds.
References
- 1. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. collaborativedrug.com [collaborativedrug.com]
- 4. Ki Database - Wikipedia [en.wikipedia.org]
- 5. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amisulpride has a superior benefit/risk profile to haloperidol in schizophrenia: results of a multicentre, double-blind study (the Amisulpride Study Group) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Sultopride Hydrochloride
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical compounds like Sultopride hydrochloride is a critical component of laboratory safety, ensuring the protection of personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, aligning with established safety and regulatory standards.
Hazard Profile and Safety Recommendations
This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and can cause serious eye irritation and allergic skin reactions.[1][2][3] Therefore, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following personal protective equipment to minimize exposure risks:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Quantitative Safety Data
| Hazard Classification | Category | GHS Code |
| Acute Toxicity, Oral | Category 4 | H302 |
| Skin Sensitization | Category 1 | H317 |
| Serious Eye Irritation | Category 2A | H319 |
Step-by-Step Disposal Protocol
The primary and most crucial step in the disposal of this compound is to contact a licensed professional waste disposal service .[2] This ensures that the compound is managed and disposed of in compliance with all federal, state, and local regulations.[4]
Experimental Workflow for Disposal:
Caption: Disposal workflow for this compound.
Detailed Steps:
-
Segregation: Isolate all waste containing this compound, including contaminated labware and PPE, from other chemical waste streams to prevent cross-contamination and ensure proper handling.
-
Containerization:
-
For solid waste, use a clearly labeled, sealed, and chemically compatible container.
-
For solutions, use a labeled, leak-proof container. Avoid mixing with incompatible materials. While specific incompatibility data for disposal is limited, it is known to interact with other drugs, so segregation is key.
-
-
Labeling: Clearly label the waste container with "this compound Waste" and include any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected by the licensed disposal vendor.
-
Spill Management: In the event of a spill, avoid generating dust.[5] Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[5] Ensure adequate ventilation and wear appropriate PPE during cleanup.
Regulatory Compliance
In the United States, the disposal of chemical waste from laboratories is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] It is imperative to adhere to all federal, state, and local regulations concerning chemical waste management. Your institution's EHS department is the primary resource for ensuring compliance with these regulations.
Alternative Disposal Methods (for consideration by licensed professionals)
While direct disposal by laboratory personnel is not recommended, licensed waste disposal facilities may employ one of the following methods:
-
Incineration: Dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.
-
Engineered Landfill: Disposal in a specially designed and licensed landfill for hazardous chemical waste.
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and protecting our planet.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Sultopride - Wikipedia [en.wikipedia.org]
- 3. Sultopride | C17H26N2O4S | CID 5357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sultopride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. scbt.com [scbt.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Sultopride Hydrochloride
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Sultopride hydrochloride in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel.
This compound is a chemical compound that requires careful handling due to its potential health hazards.[1][2][3] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal methods to minimize exposure and ensure a safe working environment for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and can cause serious eye irritation.[2][3] It may also trigger an allergic skin reaction.[2] Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Personal Protective Equipment for this compound
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material, inspected before use.[2] | To prevent skin contact and potential allergic reactions.[2] |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is required when there is a risk of splashing.[2] | Must be tested and approved under appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[2] | To protect against serious eye irritation from dust or splashes.[2] |
| Respiratory Protection | N95 or higher-rated respirator | Required when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of dust.[4][5] | To avoid respiratory tract irritation and potential systemic effects from inhalation. |
| Body Protection | Laboratory coat or gown | Long-sleeved and secured at the wrists. | To protect skin and personal clothing from contamination.[6] |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural workflow for safely handling this compound from receipt to experimental use.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Store: Keep the container tightly closed in a dry, well-ventilated area.[2] Recommended storage is at room temperature.[2]
Preparation for Experimental Use
-
Designated Area: All handling of solid this compound should occur in a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust.[2]
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are within reach.
-
Don PPE: Put on all required PPE as specified in Table 1.
Weighing and Solution Preparation
-
Weighing: Carefully weigh the required amount of this compound powder on weighing paper or in a suitable container within the ventilated enclosure. Minimize the creation of dust.
-
Dissolving: If preparing a solution, add the powder to the solvent slowly to avoid splashing.
Experimental Use
-
Handling Solutions: When working with solutions of this compound, continue to wear all required PPE.
-
Avoid Aerosols: Be mindful of procedures that could generate aerosols.
Post-Experiment Cleanup
-
Decontaminate: Clean all surfaces and equipment that may have come into contact with the chemical using an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated waste stream.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation
-
Solid Waste: All disposable items contaminated with this compound, including gloves, weighing paper, and paper towels, should be collected in a clearly labeled, sealed waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and properly labeled waste container. Do not pour down the drain.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Collection: Follow your institution's guidelines for the collection and disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) department for pickup.
-
Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations.[7]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound.
References
- 1. This compound ≥98% (HPLC) | 23694-17-9 [sigmaaldrich.com]
- 2. angenechemical.com [angenechemical.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
